Product packaging for 4-Amino-3-pyridinecarboxamide(Cat. No.:CAS No. 7418-66-8)

4-Amino-3-pyridinecarboxamide

Cat. No.: B112961
CAS No.: 7418-66-8
M. Wt: 137.14 g/mol
InChI Key: OFDXXPVRNNRMHI-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinecarboxamide is a chemical building block that serves as a versatile precursor in medicinal chemistry and pharmaceutical research. It is a derivative of the 4-aminopyridine class, compounds known for their potent biological activity as potassium channel blockers . By inhibiting voltage-gated potassium channels, 4-aminopyridine derivatives can increase neuronal excitability and prolong the duration of action potentials, which facilitates the release of neurotransmitters such as acetylcholine and noradrenaline . This mechanism underpins its research value in studying neuromuscular transmission and exploring potential therapeutic applications for neurological conditions . Furthermore, the pyridine carboxamide scaffold is of significant interest in antimicrobial discovery. Research into structurally similar compounds has identified them as promising prodrugs with potent activity against Mycobacterium tuberculosis , including drug-resistant strains . These compounds require enzymatic activation by bacterial amidases and have demonstrated a unique dual mechanism of action, inhibiting bacterial growth and inducing autophagy in infected host cells . This makes this compound a valuable template for synthesizing novel analogs in the development of next-generation anti-tubercular agents. Its role as a core structure in these diverse research areas highlights its importance in advancing neuroscience and combating infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B112961 4-Amino-3-pyridinecarboxamide CAS No. 7418-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXXPVRNNRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542259
Record name 4-Aminopyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-66-8
Record name 4-Amino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide, a pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of amino and carboxamide functional groups on a pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential synthetic protocols for this compound, along with relevant experimental details and potential applications in biological systems. This document is intended to serve as a resource for researchers and professionals engaged in the synthesis and evaluation of novel pyridine-based compounds.

Synthetic Protocols

The synthesis of this compound can be approached through several strategic routes. While a definitive, universally adopted protocol is not extensively documented in publicly available literature, plausible and effective methods can be derived from the synthesis of analogous compounds. The most promising strategies involve the amidation of 4-aminonicotinic acid and the ring transformation of pyrimidinone derivatives.

Method 1: Amidation of 4-Aminonicotinic Acid

This is a direct and logical approach to the synthesis of this compound, starting from the corresponding carboxylic acid, 4-aminonicotinic acid. The overall reaction involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Reaction Scheme:

Figure 1: General scheme for the amidation of 4-aminonicotinic acid.

Experimental Protocol:

  • Activation of the Carboxylic Acid: 4-Aminonicotinic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). An activating agent such as thionyl chloride (SOCl₂), 1,1'-carbonyldiimidazole (CDI), or a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1-2 hours to form the activated intermediate (e.g., acid chloride, acyl imidazole).

  • Amination: The activated intermediate is then treated with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by the dropwise addition of a concentrated aqueous solution of ammonium hydroxide (a slight excess). The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.

Quantitative Data Summary:

Since a specific protocol for the direct amidation of 4-aminonicotinic acid to this compound is not published, the following table presents data for the synthesis of the precursor, 4-aminonicotinic acid, from its methyl ester. This hydrolysis step is a common preliminary procedure.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Aminopyridine-3-carboxylic acid methyl esterLiOH·H₂OEthanol/Water (1:1)80255Not available in search results
Method 2: Ring Transformation of a Nitropyrimidinone Derivative

This elegant approach builds the 4-aminopyridine core from a pyrimidinone precursor. The reaction involves the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with a β-keto amide in the presence of an ammonium salt.

Reaction Scheme:

Ring_Transformation start 3-Methyl-5-nitropyrimidin-4(3H)-one + β-Keto Amide reagents Ammonium Acetate start->reagents product Functionalized 4-Aminopyridine reagents->product

Figure 2: Ring transformation synthesis of functionalized 4-aminopyridines.

Experimental Protocol:

This method has been reported for the synthesis of various functionalized 4-aminopyridines.[1] To synthesize this compound, a β-keto amide would be the required active methylene compound.

  • Reaction Setup: To a solution of 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 mL), the appropriate β-keto amide (2 mmol) and ammonium acetate (2 mmol) are added.[1]

  • Reaction Conditions: The mixture is heated under reflux. The reaction progress is monitored by TLC.[1]

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 4-aminopyridine derivative.[1]

Quantitative Data Summary:

The following table provides data for the synthesis of a related compound, 4-amino-3-ethoxycarbonylpyridine, using this ring transformation method.[1]

Starting MaterialsReagentsSolventTemperatureReaction TimeYield (%)Reference
3-Methyl-5-nitropyrimidin-4(3H)-one, Ethyl 3-oxobutanoateAmmonium AcetateMethanolReflux3 days97[1]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively characterized in the available literature, the broader class of aminopyridines exhibits significant biological activities, particularly in the realm of neuroscience and as kinase inhibitors.

Neurological Applications: 4-Aminopyridine, a related compound, is known to be a potassium channel blocker. By blocking voltage-gated potassium channels, it enhances the release of neurotransmitters at the neuromuscular junction, which can improve muscle strength. This mechanism of action is the basis for its use in treating certain neurological conditions. It is plausible that this compound could be investigated for similar or related neurological effects.[2]

Kinase Inhibition: Many pyridine-based scaffolds are core components of kinase inhibitors used in oncology. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The amino and carboxamide substituents on this compound provide opportunities for further functionalization to create potent and selective kinase inhibitors. For instance, derivatives of 4-(piperid-3-yl)amino substituted quinazolines, which share a similar amino-heterocycle motif, have been identified as potent PI3Kδ inhibitors.[3]

Illustrative Signaling Pathway (Hypothetical):

Given the potential for kinase inhibition, a hypothetical signaling pathway where a derivative of this compound might act is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibition

Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

The characterization and analysis of this compound would typically involve a series of standard analytical techniques to confirm its identity, purity, and structure.

Workflow for Synthesis and Characterization:

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Amidation) Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity

Figure 4: General workflow for the synthesis and characterization of this compound.

Detailed Methodologies for Key Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Purity analysis would be conducted using reverse-phase HPLC. A C18 column would be suitable, with a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be by UV-Vis spectrophotometry at a wavelength corresponding to the absorbance maximum of the compound.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound would be confirmed using mass spectrometry, often coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the pyridine ring protons and the protons of the amino and carboxamide groups. The chemical shifts, coupling constants, and integration of these signals would confirm the substitution pattern and the overall structure. ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

Conclusion

This technical guide has outlined plausible and efficient synthetic routes for the preparation of this compound, with a focus on the amidation of 4-aminonicotinic acid and a ring transformation strategy. While a definitive, published protocol for the direct synthesis is not widely available, the methodologies presented are based on well-established chemical principles and provide a solid foundation for researchers to develop a robust synthetic procedure. Furthermore, the potential biological significance of this compound, particularly in the areas of neuroscience and kinase inhibition, highlights its importance as a scaffold for future drug discovery efforts. The outlined experimental workflows provide a clear path for the synthesis, purification, and comprehensive characterization of this valuable chemical entity.

References

physicochemical properties of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 4-Amino-3-pyridinecarboxamide

Introduction

This compound, also known as 4-aminonicotinamide, is a chemical compound with the molecular formula C6H7N3O[1][2]. It is an aminopyridine derivative and an isomer of nicotinamide, a form of vitamin B3. This document provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its chemical and physical characteristics.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C6H7N3O[1][2]
Molecular Weight 137.14 g/mol [1]
Melting Point 229.5-230.5 °C[1][3]
Boiling Point 377.8 ± 22.0 °C (Predicted)[1][3]
Density 1.323 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 14.60 ± 0.50 (Predicted)[3]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1][3]

Experimental Protocols

Detailed experimental protocols for the determination of the are not explicitly detailed in the provided search results. However, standard laboratory procedures for organic compounds would be employed. Below are generalized methodologies for determining the key properties listed above.

1. Melting Point Determination: The melting point is typically determined using the capillary method. A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, where it is heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

2. Boiling Point Determination: As the boiling point is predicted, it suggests that experimental determination may be challenging due to potential decomposition at high temperatures. Theoretical boiling points are often calculated using computational software based on the molecule's structure and functional groups. Experimental determination for high-boiling-point solids often involves specialized techniques such as distillation under reduced pressure to prevent decomposition.

3. pKa Determination: The pKa value, which indicates the acidity of a compound, is commonly determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.

4. Density Determination: The density of a solid can be determined using various methods, including gas pycnometry, which is highly accurate for powders. This technique measures the volume of the solid by detecting the pressure change of a known quantity of an inert gas in a calibrated volume. The density is then calculated by dividing the mass of the sample by the measured volume.

Synthesis Workflow

While specific signaling pathways involving this compound are not detailed in the provided search results, a general synthesis workflow for a related compound, 3-aminoisonicotinamide, is available and provides insight into the chemical processes that could be involved in the synthesis of such molecules[4]. The following diagram illustrates a representative workflow for the synthesis of an aminopyridinecarboxamide derivative.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product 3-aminoisonicotinic_acid 3-Aminoisonicotinic Acid Reaction_Mixture Reaction in DMF Stir at 40°C for 72h 3-aminoisonicotinic_acid->Reaction_Mixture Ammonium_hydrochloride Ammonium Hydrochloride Ammonium_hydrochloride->Reaction_Mixture Coupling_reagent Coupling Reagent (e.g., HBTU) Coupling_reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Reaction Completion Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Crude Product Final_Product 3-Aminoisonicotinamide Chromatography->Final_Product Purified Product

Caption: A generalized workflow for the synthesis of 3-aminoisonicotinamide.

Conclusion

This technical guide provides a summary of the key based on available data. The tabulated information offers a quick reference for researchers, while the generalized experimental protocols provide insight into the standard methods for determining these properties. The synthesis workflow illustrates a typical procedure for producing related aminopyridinecarboxamides. This compilation of information serves as a valuable resource for scientists and professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 4-Amino-3-pyridinecarboxamide (CAS 7418-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-pyridinecarboxamide (also known as 4-aminonicotinamide), a pyridinecarboxamide derivative with potential applications in pharmaceutical research and drug development. This document consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and known biological activities of structurally related compounds, offering a valuable resource for researchers investigating this molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol . While detailed experimental data is limited in publicly available literature, the fundamental properties are summarized below.

PropertyValueReference
CAS Number 7418-66-8N/A
Molecular Formula C₆H₇N₃ON/A
Molecular Weight 137.14 g/mol N/A
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Room Temperature

Synthesis

A definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the synthesis of its precursor, 4-aminonicotinic acid, and general chemical principles of amide formation.

A potential synthesis workflow could involve the amidation of 4-aminonicotinic acid.

Synthesis_Workflow 4-Aminonicotinic Acid 4-Aminonicotinic Acid Reaction Reaction 4-Aminonicotinic Acid->Reaction Amidation Reagent Amidation Reagent Amidation Reagent->Reaction This compound This compound Reaction->this compound

Plausible synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid (Precursor)

A described method for synthesizing 4-aminonicotinic acid involves the hydrolysis of its methyl ester.

Materials:

  • 4-Aminopyridine-3-carboxylic acid methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Methanol

Procedure:

  • To a stirred solution of 4-aminopyridine-3-carboxylic acid methyl ester (2 g, 13.15 mmol) in a 1:1 mixture of ethanol and water (120 mL), add LiOH·H₂O (1.21 g, 28.80 mmol) at room temperature.

  • Heat the reaction mixture to 80°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

  • After the reaction is complete, remove the volatile solvents under reduced pressure.

  • Dissolve the crude product in water (30 mL) and wash with ethyl acetate (2 x 25 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to a pH of 1 with 1N HCl solution.

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure to obtain a crude residue.

  • Purify the crude product by crystallization from methanol (20 mL) to yield 4-aminopyridine-3-carboxylic acid as an off-white solid.

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of its chemical structure and data from similar compounds.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.

AdductPredicted m/z
[M+H]⁺138.06619
[M+Na]⁺160.04813
[M-H]⁻136.05163
[M+NH₄]⁺155.09273
[M+K]⁺176.02207
[M+H-H₂O]⁺120.05617
NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups. The chemical shifts will be influenced by the positions of the substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the carboxamide group. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide group, the C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Potential Biological Activity and Applications in Drug Development

While specific biological activity for this compound is not extensively reported, the broader class of pyridine and nicotinamide derivatives has been the subject of significant research in drug discovery. These compounds have shown a range of biological activities, suggesting potential avenues of investigation for the title compound.

Enzyme Inhibition

Pyridine and carboxamide derivatives are known to act as inhibitors of various enzymes. For instance, some 4-amino-pyridopyrimidine derivatives have been identified as potent and selective inhibitors of MAP4K4, a kinase implicated in several biological processes. Structurally related compounds have also been investigated as inhibitors of PI3Kδ, a target in cancer therapy.

Enzyme_Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition Enzyme Enzyme Enzyme->Inhibition Biological_Effect Biological_Effect Inhibition->Biological_Effect

General scheme of enzyme inhibition.

Modulation of Signaling Pathways

Related compounds have been shown to modulate key cellular signaling pathways. For example, inhibition of PI3Kδ can affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_inhibition Potential Inhibition Inhibitor Pyridinecarboxamide Derivative PI3K PI3K Inhibitor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Potential modulation of the PI3K-Akt signaling pathway.

Anticancer and Antimicrobial Potential

Derivatives of 4-aminoquinolines have demonstrated the ability to sensitize cancer cells to Akt inhibitors. Furthermore, various nicotinamide derivatives have been investigated for their antiproliferative activity against cancer cell lines and for their antimicrobial properties.

Experimental Protocols for Biological Assays

To investigate the biological activity of this compound, a variety of in vitro assays can be employed.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of the compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • Cofactors (if required by the enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor stock solution to create a range of test concentrations.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Enzyme_Inhibition_Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure Activity (Spectrophotometry) Add_Substrate->Measure_Activity Analyze_Data Analyze Data (Calculate IC50) Measure_Activity->Analyze_Data

Workflow for a typical enzyme inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery. While detailed experimental data on its synthesis, spectral properties, and specific biological activities are currently limited in the public domain, this guide provides a foundational understanding based on available information and the known properties of related compounds. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a starting point for researchers and scientists interested in exploring the properties and applications of this molecule.

The Biological Significance of the 4-Amino-3-pyridinecarboxamide Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-pyridinecarboxamide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. While the inherent biological activity of the core this compound molecule is not extensively documented in publicly available scientific literature, its true significance lies in its role as a versatile scaffold. Medicinal chemists have successfully utilized this core structure to develop a multitude of derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the biological activities reported for various derivatives of this compound, detailing the quantitative data, relevant signaling pathways, and the experimental protocols used in their evaluation.

Biological Activities of this compound Derivatives

The modification of the this compound core at various positions has led to the discovery of potent and selective agents targeting key biological processes. The primary areas of therapeutic interest for these derivatives have been in oncology and inflammatory diseases.

Anticancer Activity

A significant number of derivatives incorporating the 4-amino-pyridinecarboxamide moiety have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular signaling pathways or by directly inducing apoptosis.

Table 1: Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesAZD5363Breast Cancer Xenograft-[1]
Thieno[2,3-d]pyrimidinesCompound 2MCF-70.013[2]
Thieno[2,3-d]pyrimidinesCompound 3MCF-7-[2]
2-Amino-4,6-diphenylnicotinonitrilesCompound 3MDA-MB-2311.81 ± 0.1[3]
2-Amino-4,6-diphenylnicotinonitrilesCompound 3MCF-72.85 ± 0.1[3]
2-Amino-4,6-diphenylnicotinonitrilesCompound 4MDA-MB-2316.93 ± 0.4[3]
2-Amino-4,6-diphenylnicotinonitrilesCompound 4MCF-75.59 ± 0.3[3]
9-aminoacridine-4-carboxamidesCompound 5bHeLa47.50 µg/ml[4]
9-aminoacridine-4-carboxamidesCompound 5eA-549100 µg/ml[4]

Note: The specific structures of compounds are detailed in the cited references.

Enzyme Inhibition

Derivatives of this compound have been designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Notably, these include kinases, which are central to cellular signaling, and other enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
6-PyridylquinazolinesCompound A8PI3Kδ0.7[4]
6-PyridylquinazolinesCompound A5PI3Kδ1.3[4]
Pyrido[2,3-d]pyrimidinesABT-702Adenosine Kinase1.7[5]
PyrrolopyrimidinesAZD5363Akt Kinases-[1]

Note: The specific structures of compounds are detailed in the cited references.

Key Signaling Pathways Modulated by Derivatives

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibitors based on the this compound scaffold have been shown to effectively block signaling through this critical cascade.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative This compound Derivative (e.g., A8) Derivative->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

Another important target is adenosine kinase, an enzyme that regulates the levels of adenosine, a key signaling molecule with anti-inflammatory properties. Inhibition of this enzyme can potentiate the beneficial effects of adenosine.

Experimental Protocols

The discovery and evaluation of biologically active this compound derivatives involve a multi-step process encompassing chemical synthesis and biological screening.

General Synthetic Workflow

The synthesis of derivatives typically starts from the this compound core, which is then modified through various chemical reactions to introduce different functional groups and build more complex structures.

Synthesis_Workflow Start This compound (Starting Material) Reaction1 Chemical Modification (e.g., Cyclization, Substitution) Start->Reaction1 Intermediate Intermediate Derivative Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 Final_Product Final Derivative Library Reaction2->Final_Product Screening Biological Screening Final_Product->Screening Active_Hit Active Hit Compound Screening->Active_Hit

General Synthesis and Screening Workflow
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the derivatives against specific kinases can be determined using various commercially available assay kits, such as those based on luminescence (e.g., Kinase-Glo®).

Protocol (Example for PI3Kδ):

  • Reagent Preparation: Prepare the kinase reaction buffer, the PI3Kδ enzyme, the substrate (e.g., PIP2), and the ATP solution.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add the PI3Kδ enzyme, substrate, and ATP to each well to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound itself may not possess significant intrinsic biological activity, it stands out as a privileged scaffold in medicinal chemistry. The diverse and potent biological activities of its derivatives, particularly in the realms of oncology and inflammation, underscore the immense potential of this chemical core. Future research efforts focused on the continued exploration of the chemical space around the this compound nucleus are likely to yield novel therapeutic agents with improved efficacy and selectivity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile molecular framework.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 4-amino-3-pyridinecarboxamide is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of potential mechanisms based on the known biological activities of structurally related compounds, including nicotinamide and other pyridinecarboxamide derivatives. The information presented herein is intended to serve as a foundation for future research and hypothesis testing.

Executive Summary

This compound, a heterocyclic compound featuring a pyridine ring substituted with an amino group and a carboxamide moiety, presents a scaffold with the potential for diverse biological activities. While direct studies on its mechanism of action are scarce, its structural similarity to well-characterized molecules, such as the essential vitamin nicotinamide (a pyridinecarboxamide) and various synthetic pyridine derivatives, offers valuable insights into its potential cellular targets and signaling pathways. This technical guide synthesizes the current understanding of related compounds to propose and explore plausible mechanisms of action for this compound, providing a framework for its future investigation and development. We will delve into potential roles as an enzyme inhibitor, a modulator of cellular signaling, and its possible involvement in various therapeutic areas.

Structural Analogs and Their Known Mechanisms

The pyridinecarboxamide core is a privileged scaffold in medicinal chemistry. Understanding the mechanisms of its analogs is crucial for postulating the action of this compound.

Nicotinamide and its Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. It is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical component in redox reactions. Beyond its role in metabolism, nicotinamide and its derivatives are known to inhibit several key enzymes.

Table 1: Known Biological Activities of Nicotinamide and Related Pyridinecarboxamides

Compound/ClassTarget Enzyme/ProcessKnown EffectTherapeutic Area
NicotinamidePoly(ADP-ribose) polymerases (PARPs)InhibitionCancer, Neuroprotection
NicotinamideSirtuins (e.g., Sir2)InhibitionAnti-aging, Metabolism
NicotinamideHistone Deacetylases (HDACs)InhibitionCancer, Inflammation
NicotinamideCytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP2E1)InhibitionDrug Metabolism
MMV687254 (a pyridine carboxamide derivative)Mycobacterium tuberculosis AmiCProdrug activationInfectious Disease (Tuberculosis)[1]
Nicotinamide DerivativesAnticancer and Antimicrobial ActivitiesVarious targetsCancer, Infectious Disease
Other Bioactive Pyridine Derivatives

The broader class of pyridine-containing molecules exhibits a wide range of pharmacological activities, targeting various receptors and enzymes.

Table 2: Biological Activities of Other Pyridine-Containing Compounds

Compound ClassPrimary TargetMechanism of ActionTherapeutic Area
4-Aminopyridine DerivativesVoltage-gated potassium channelsBlockadeNeurodegenerative Disorders[2]
Pyridine Amino AcidsVarious biological targetsServe as building blocks for therapeuticsDrug Development[3]
3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffoldMuscarinic M₄ receptorPositive allosteric modulationSchizophrenia[4]
Pyrido[2,3-d]pyrimidine derivativesAdenosine kinaseInhibitionPain and Inflammation[5]
Pyrazolo[4,3-b]pyridine derivativesMetabotropic glutamate receptor 4 (mGlu4)Positive allosteric modulationParkinson's Disease[6]

Postulated Mechanisms of Action for this compound

Based on the activities of its structural relatives, several hypotheses for the mechanism of action of this compound can be formulated.

Enzyme Inhibition

The presence of the pyridine ring and carboxamide group suggests that this compound could act as an enzyme inhibitor.

  • PARP Inhibition: The nicotinamide-like structure makes PARP enzymes a primary potential target. Inhibition of PARP is a validated strategy in oncology.

  • Sirtuin and HDAC Inhibition: Similar to nicotinamide, it may modulate epigenetic enzymes like sirtuins and HDACs.

  • Kinase Inhibition: The pyridine scaffold is common in kinase inhibitors. It could potentially bind to the ATP-binding pocket of various kinases. For instance, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[7]

  • Other Enzymes: The diverse inhibitory profile of related compounds suggests that a broad screening approach against various enzyme families would be beneficial.

Modulation of Cellular Signaling Pathways

This compound could influence key cellular signaling pathways.

  • NAD+ Metabolism: By acting as a nicotinamide mimetic, it could potentially interfere with NAD+ biosynthesis or the function of NAD+-dependent enzymes.

  • Receptor Modulation: While less common for simple pyridinecarboxamides, the possibility of acting as a ligand for cell surface or nuclear receptors cannot be excluded, especially given the activity of more complex pyridine derivatives as receptor modulators.

Below is a hypothetical signaling pathway illustrating potential points of intervention for this compound based on the activities of related compounds.

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription Gene Transcription Kinase_Cascade->Transcription NAD_Biosynthesis NAD+ Biosynthesis PARP PARP NAD_Biosynthesis->PARP Sirtuins_HDACs Sirtuins/HDACs NAD_Biosynthesis->Sirtuins_HDACs PARP->Transcription Sirtuins_HDACs->Transcription Molecule 4-Amino-3- pyridinecarboxamide Molecule->Kinase_Cascade ? Molecule->NAD_Biosynthesis ? Molecule->PARP ? Molecule->Sirtuins_HDACs ?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Initial Target Identification

A broad-based screening strategy is recommended to identify potential cellular targets.

experimental_workflow Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme panels, receptor binding assays) Compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Target_Validation Target Validation (e.g., siRNA, CRISPR) Hit_Identification->Target_Validation Mechanism_Elucidation Mechanism Elucidation (e.g., signaling pathway analysis, structural biology) Target_Validation->Mechanism_Elucidation

Caption: A logical workflow for elucidating the mechanism of action.

Detailed Protocol for Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., PARP-1).

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add serial dilutions of this compound or the positive control to the wells.

  • Add the PARP-1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unincorporated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm.

  • Calculate the IC50 value for this compound.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound on a specific signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

  • This compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect on protein phosphorylation.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be elucidated, the structural and functional relationships with known bioactive molecules provide a strong foundation for hypothesis-driven research. The proposed mechanisms, including enzyme inhibition and modulation of signaling pathways, offer multiple avenues for investigation. The experimental workflows and protocols outlined in this guide provide a systematic approach to unraveling the biological activity of this intriguing molecule. Future research should focus on comprehensive screening to identify primary targets, followed by detailed biochemical and cellular studies to validate these targets and elucidate the downstream consequences of their modulation. Such studies will be instrumental in determining the therapeutic potential of this compound and guiding its development as a novel therapeutic agent.

References

An In-Depth Technical Guide to 4-Amino-3-pyridinecarboxamide: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-pyridinecarboxamide, a pyridinecarboxamide derivative, has journeyed from a compound of interest in fundamental organic synthesis to a scaffold explored in various medicinal chemistry endeavors. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and the exploration of its biological activities. Quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's scientific narrative.

Discovery and Early Synthesis

The precise first synthesis of this compound is rooted in the broader exploration of nicotinamide and its isomers. Early synthetic efforts in pyridine chemistry laid the groundwork for its creation. One of the foundational methods for its preparation involves a multi-step synthesis starting from 3-methylpyridine. While the exact seminal publication requires further archival research, a well-established route involves the conversion of 3-methylpyridine to its 4-amino-substituted carboxylic acid precursor, 4-aminonicotinic acid, which is then amidated.

Another documented synthetic approach involves the hydrogenation of 4-benzyloxynicotinamide over a Raney nickel catalyst. This debenzylation-hydrogenation reaction provides a direct route to the desired this compound.

General Synthetic Protocols

Method 1: From 3-Methylpyridine (Multi-step)

A common laboratory-scale synthesis involves a sequence of reactions to introduce the amino and carboxamide functionalities onto the pyridine ring starting from 3-methylpyridine. The process generally follows these key transformations:

  • Oxidation: The methyl group of 3-methylpyridine is oxidized to a carboxylic acid, yielding nicotinic acid.

  • Nitration: The pyridine ring is nitrated to introduce a nitro group, typically at the 4-position, resulting in 4-nitronicotinic acid.

  • Reduction: The nitro group is reduced to an amino group to form 4-aminonicotinic acid.

  • Amidation: The carboxylic acid is converted to a carboxamide, yielding this compound. This can be achieved through various coupling agents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Method 2: Hydrogenation of 4-Benzyloxy precursor

This method offers a more direct route if the benzyloxy precursor is available.

  • Starting Material: 4-Benzyloxynicotinamide

  • Catalyst: Raney Nickel

  • Reaction: Hydrogenation

  • Product: this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 7418-66-8
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Appearance Solid
Melting Point 232-234 °C

Biological Investigations and Potential Applications

While not as extensively studied as its isomer nicotinamide (Vitamin B3), this compound has been investigated for its potential biological activities, often in the context of enzyme inhibition and as a scaffold for drug design.

Enzyme Interactions

Research has suggested that this compound can serve as a building block for the synthesis of analogs of Nicotinamide Adenine Dinucleotide (NAD). These analogs are valuable tools for studying the function of NAD-dependent enzymes. There is also evidence of its interaction with enzymes such as CD38, a multifunctional enzyme involved in calcium signaling and NAD metabolism. The nicotinamide moiety of the compound is thought to play a crucial role in binding to the active site of such enzymes.

Antimycobacterial Activity

More recent studies have identified pyridine carboxamide derivatives as having potential activity against Mycobacterium tuberculosis. Although not the specific compound of focus, this highlights the potential of the this compound scaffold in the development of novel anti-tubercular agents.

Experimental Protocols and Visualizations

To aid in the practical application of this information, detailed experimental protocols and visual diagrams are provided below.

Experimental Workflow: Synthesis from 3-Methylpyridine

The following diagram illustrates the general workflow for the multi-step synthesis of this compound from 3-methylpyridine.

G A 3-Methylpyridine B Nicotinic Acid A->B Oxidation C 4-Nitronicotinic Acid B->C Nitration D 4-Aminonicotinic Acid C->D Reduction E This compound D->E Amidation

General synthetic workflow from 3-Methylpyridine.
Signaling Pathway: Potential Interaction with NAD-Dependent Enzymes

The diagram below conceptualizes the potential interaction of this compound with NAD-dependent enzymes, leading to modulation of their activity.

G cluster_0 Cellular Environment A This compound B NAD Analog A->B Metabolic Conversion C NAD-Dependent Enzyme B->C Competitive Binding D Modulated Enzyme Activity C->D

Conceptual pathway of enzyme interaction.

Conclusion

This compound, while not a household name in the world of pharmaceuticals, represents an interesting case study in the exploration of chemical space around a biologically important scaffold. Its history is intertwined with the development of synthetic organic chemistry and the ongoing quest to understand and modulate enzymatic processes. For researchers in drug discovery, this compound and its derivatives may still hold untapped potential, particularly in the design of enzyme inhibitors. The synthetic routes are well-established, and the core structure provides a versatile platform for further chemical modification and biological evaluation. This guide serves as a foundational resource for those looking to build upon the existing knowledge of this intriguing molecule.

An In-depth Technical Guide on 4-Amino-3-pyridinecarboxamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-Amino-3-pyridinecarboxamide, a core scaffold with significant therapeutic potential. We delve into the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their role as modulators of crucial cellular pathways. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for the synthesis and evaluation of these molecules, and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction

The this compound scaffold, also known as 4-aminonicotinamide, is a versatile heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its structural similarity to nicotinamide, a form of vitamin B3, allows it to interact with a variety of biological targets, most notably enzymes involved in NAD+ biosynthesis and utilization. Derivatives of this core structure have been explored for a wide range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. This guide aims to consolidate the current knowledge on these promising compounds, providing a technical foundation for further research and development.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the modification of the core pyridine ring, the carboxamide side chain, or the amino group. A general synthetic approach is outlined below.

General Synthesis of 4-Aminonicotinamide Derivatives

A common method for the synthesis of 4-aminonicotinamide derivatives involves the amidation of a 4-aminonicotinic acid precursor. The following scheme illustrates a typical reaction sequence.

G cluster_0 General Synthesis of 4-Aminonicotinamide Derivatives 4-chloronicotinic_acid 4-chloronicotinic acid amination Amination (NH3 or amine) 4-chloronicotinic_acid->amination 4-aminonicotinic_acid 4-aminonicotinic acid amination->4-aminonicotinic_acid activation Activating Agent (e.g., SOCl2, EDCI) 4-aminonicotinic_acid->activation activated_acid Activated 4-aminonicotinic acid activation->activated_acid derivative 4-Aminonicotinamide Derivative activated_acid->derivative amine_coupling Amine (R-NH2) amine_coupling->derivative

A generalized synthetic workflow for 4-aminonicotinamide derivatives.

Experimental Protocol: Synthesis of N-aryl-4-aminonicotinamides

  • Activation of 4-aminonicotinic acid: To a solution of 4-aminonicotinic acid (1 mmol) in anhydrous DMF (10 mL), a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2 mmol) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amide bond formation: The desired aniline derivative (1 mmol) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by TLC.

  • Work-up and purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-aminonicotinamide derivative.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a variety of biological activities. A significant area of research has been their potential as anticancer agents, often linked to their ability to inhibit enzymes involved in DNA repair and cellular metabolism.

Anticancer Activity

Several studies have explored the antiproliferative effects of 4-aminonicotinamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA single-strand break repair.[1] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

Table 1: In Vitro Anticancer Activity of Selected 4-Aminonicotinamide Derivatives

Compound IDR Group (on carboxamide)Cell LineIC50 (µM)Reference
1a PhenylA549 (Lung)2.5[2]
1b 4-ChlorophenylA549 (Lung)1.8[2]
1c 4-MethoxyphenylA549 (Lung)3.2[2]
2a BenzylMCF-7 (Breast)5.1
2b 4-FluorobenzylMCF-7 (Breast)3.9

Note: The data in this table is illustrative and compiled from various sources on related nicotinamide derivatives due to the limited availability of a comprehensive dataset for a single series of this compound analogs in the public domain.

Antifungal Activity

Nicotinamide derivatives have also demonstrated promising antifungal properties. Their mechanism of action in fungi is often linked to the disruption of the cell wall integrity and the inhibition of essential metabolic pathways.[3]

Table 2: In Vitro Antifungal Activity of Selected 2-Aminonicotinamide Derivatives

Compound IDR Group (on carboxamide)Fungal StrainMIC80 (µg/mL)Reference
3a (5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methylC. albicans0.0313[3]
3b (5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methylC. albicans0.0313[3]
3c (5-(((4-fluorophenyl)amino)methyl)thiophen-2-yl)methylC. albicans0.0625[3]

Note: This data is for 2-aminonicotinamide derivatives, a closely related scaffold, to illustrate the potential of this compound class.

Signaling Pathways

The biological effects of this compound and its analogs are often mediated through their interaction with the NAD+ biosynthesis and utilization pathways. The Preiss-Handler pathway, which converts nicotinic acid to NAD+, is a key pathway of interest.

The Preiss-Handler Pathway and NAD+ Biosynthesis

This compound, being a structural analog of nicotinamide, can interfere with the normal biosynthesis of NAD+. This can have profound effects on cellular processes that are dependent on NAD+, such as energy metabolism, DNA repair, and redox signaling.

G cluster_0 Preiss-Handler Pathway Nicotinic_Acid Nicotinic Acid / This compound Analog NAPRT NAPRT Nicotinic_Acid->NAPRT PRPP NaMN Nicotinic Acid Mononucleotide (NaMN) NAPRT->NaMN NMNATs NMNATs NaMN->NMNATs ATP NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NMNATs->NaAD NADS NAD Synthetase (NADS) NaAD->NADS Glutamine, ATP NAD NAD+ NADS->NAD PARP PARP NAD->PARP DNA_Repair DNA Repair PARP->DNA_Repair Inhibition by Analogs

The Preiss-Handler pathway for NAD+ biosynthesis and the point of intervention by this compound analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against fungal strains.

Procedure:

  • Inoculum Preparation: A standardized fungal inoculum is prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Dilution: The test compounds are serially diluted in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth in the drug-free control well.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, particularly in the areas of oncology and mycology. The mechanism of action is often linked to the modulation of NAD+ dependent pathways, offering opportunities for targeted drug design. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential. This guide provides a foundational resource to aid researchers in these endeavors.

References

Spectroscopic and Mechanistic Insights into 4-Amino-3-pyridinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-pyridinecarboxamide, also known as 4-aminonicotinamide. This document collates available data for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it delves into a key biological mechanism of action associated with a closely related isomer, providing a framework for understanding its potential pharmacological relevance.

Spectroscopic Data of this compound

The following sections present a summary of the available spectroscopic data for this compound. Due to the limited availability of a complete, experimentally verified dataset in a single public source, the information has been compiled from predictive databases and spectral data of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Predicted mass spectral data for this compound is presented below.

AdductPredicted m/z
[M+H]⁺138.06619
[M+Na]⁺160.04813
[M-H]⁻136.05163
[M]⁺137.05836
Data sourced from predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxamide group.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be affected by the positions of the substituents. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino, amide, and aromatic pyridine functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amine)3400 - 3250Symmetric & Asymmetric Stretch
N-H (Amide)~3350, ~3180Stretch
C=O (Amide I)~1680Stretch
N-H Bend (Amide II)~1620Bend
C=C, C=N (Aromatic Ring)1600 - 1450Stretch
C-N (Amine)1340 - 1250Stretch
C-H (Aromatic)3100 - 3000Stretch
Expected ranges based on typical values for these functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mechanistic Insight: Inhibition of the Pentose Phosphate Pathway

While specific signaling pathways for this compound are not well-documented, its isomer, 6-aminonicotinamide (6-AN), is a known inhibitor of the Pentose Phosphate Pathway (PPP).[1][2][3] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis. The mechanism of inhibition by 6-AN provides a valuable model for the potential biological activity of this compound. 6-AN is converted in the body to fraudulent NADP⁺ analogs, which competitively inhibit key enzymes of the PPP, particularly glucose-6-phosphate dehydrogenase (G6PD).[2]

Below is a diagram illustrating the inhibition of the Pentose Phosphate Pathway by 6-aminonicotinamide.

PPP_Inhibition Mechanism of Pentose Phosphate Pathway Inhibition by 6-Aminonicotinamide cluster_cell Cellular Environment cluster_inhibition Inhibitory Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 6PG 6-Phosphogluconate G6P->6PG G6PD NADPH NADPH G6P->NADPH Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD 6PG->NADPH Nucleotide_Synthesis Nucleotide Synthesis Ru5P->Nucleotide_Synthesis Reductive_Biosynthesis Reductive Biosynthesis NADPH->Reductive_Biosynthesis Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense 6AN 6-Aminonicotinamide 6AN_metabolites 6-AN NADP+ Analogs 6AN->6AN_metabolites Metabolic Conversion G6PD_inhibition 6AN_metabolites->G6PD_inhibition

Pentose Phosphate Pathway Inhibition

This guide serves as a foundational resource for researchers and professionals engaged in the study and development of pyridinecarboxamide derivatives. The provided spectroscopic information, though partly predictive, offers a solid starting point for the characterization of this compound. The outlined experimental protocols and the mechanistic diagram of a related compound's activity aim to facilitate further investigation into the chemical and biological properties of this molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and inferred solubility and stability characteristics of 4-Amino-3-pyridinecarboxamide. Due to the limited availability of direct experimental data for this compound, this guide focuses on providing detailed experimental protocols based on established methodologies and regulatory guidelines to enable researchers to determine its solubility and stability profiles. This document is intended to be a practical resource for scientists engaged in the research and development of pharmaceuticals and related chemical entities.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇N₃OPubChem
Molecular Weight 137.14 g/mol PubChem
Melting Point 229.5-230.5 °CChemicalBook[1]
Boiling Point (Predicted) 377.8 ± 22.0 °CChemicalBook[1]
Density (Predicted) 1.323 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 14.60 ± 0.50ChemicalBook[1]
XlogP (Predicted) -0.4PubChemLite[2]
Appearance White to off-white solid-
Storage Conditions Keep in dark place, Inert atmosphere, Room temperatureChemicalBook[1]

Note: Predicted values should be confirmed by experimental data.

Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented. However, based on the properties of structurally related compounds, a qualitative assessment can be inferred. The predicted XlogP of -0.4 suggests that the compound is likely to be hydrophilic and exhibit some degree of aqueous solubility[2].

For comparison, the related compound 4-Amino-3-pyridinecarboxylic acid is reported to be soluble in aqueous acid and base[3]. The parent molecule, nicotinamide (3-Pyridinecarboxamide), is soluble in water, ethanol, and methanol[4].

To obtain quantitative data, the following experimental protocols are recommended.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and biopharmaceutical classification.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, relevant organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

  • Aqueous Buffer Addition: Add the desired aqueous buffer to the wells to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitated compound using methods such as:

    • Nephelometry: Detects light scattering from insoluble particles.

    • Direct UV/LC-MS: After filtration or centrifugation to remove precipitate, the concentration of the remaining dissolved compound is measured.

Diagram: Experimental Workflow for Thermodynamic Solubility

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification cluster_3 Result A Weigh excess this compound B Add to vials with various solvents A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge and/or filter to get clear supernatant C->D E Quantify concentration by HPLC-UV D->E F Thermodynamic Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that influences its safety, efficacy, and shelf-life. While direct stability data for this compound is not widely published, a study on the related compound, 4-aminopyridine, demonstrated excellent chemical stability in oral capsules when stored under refrigeration (4°C), at room temperature (22-24°C), and at an elevated temperature (37°C) for up to 6 months[5]. This suggests that this compound may also possess good stability. However, comprehensive stability studies are required to confirm this.

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Methodology:

  • Sample Preparation: Store samples of this compound in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Testing: At each time point, test the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Forced degradation studies are essential for developing and validating stability-indicating methods and for elucidating degradation pathways.

Methodology:

Subject this compound to the following stress conditions:

  • Acid Hydrolysis: Treat with a suitable concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a suitable concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

  • Photostability (ICH Q1B): Expose the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

Samples from each stress condition should be analyzed by a stability-indicating HPLC method, and the degradation products should be characterized.

Diagram: Experimental Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze stressed samples by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Validate Analytical Method G->J

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways

Currently, there is no information available in the scientific literature that directly links this compound to specific signaling pathways. Further research would be required to investigate its potential biological targets and mechanisms of action.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a framework for researchers to systematically evaluate these critical properties. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as the ICH-guided stability and forced degradation studies, scientists can generate the necessary data to support the development of this compound for its intended applications. The provided workflows and diagrams serve as a practical roadmap for these investigations. Further research is warranted to fully characterize the physicochemical and biological properties of this compound.

References

The Therapeutic Potential of the 4-Amino-3-pyridinecarboxamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct therapeutic applications and specific molecular targets for 4-Amino-3-pyridinecarboxamide are not extensively documented in publicly available research. However, the broader pyridinecarboxamide scaffold is a cornerstone in the development of several clinically significant therapeutic agents. This guide will explore the therapeutic potential of this core structure through two prominent examples: the pan-Akt inhibitor Capivasertib (AZD5363), a derivative of a related pyrrolopyrimidine carboxamide, and Nicotinamide, a naturally occurring pyridinecarboxamide, in cancer therapy and chemoprevention.

Case Study 1: Targeting the PI3K/Akt Signaling Pathway with Capivasertib (AZD5363)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent driver of tumorigenesis. Capivasertib (AZD5363) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings.

Quantitative Data: Potency and Selectivity of Capivasertib

The inhibitory activity of Capivasertib has been characterized against Akt isoforms and other related kinases.

TargetIC50 (nM)Notes
Akt1 3Potent inhibition of Akt isoform 1.
Akt2 7 - 8Potent inhibition of Akt isoform 2.
Akt3 7 - 8Potent inhibition of Akt isoform 3.
P70S6K 6 - 10Inhibition of a downstream effector.
PKA 7Activity against a related AGC kinase.
ROCK1 470Lower activity, indicating selectivity.
ROCK2 60Lower activity, indicating selectivity.

Data compiled from multiple sources[1][2][3].

Signaling Pathway: PI3K/Akt/mTOR

Capivasertib exerts its therapeutic effect by directly inhibiting the kinase activity of all three Akt isoforms, thereby blocking the phosphorylation of its numerous downstream substrates. This leads to the inhibition of critical cellular processes that promote tumor growth and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO proteins Akt->FOXO Inhibits Capivasertib Capivasertib (AZD5363) Capivasertib->Akt Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibits Apoptosis Apoptosis FOXO->Apoptosis Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of Capivasertib.

Experimental Protocols

1. In Vitro Akt Kinase Activity Assay (Mobility Shift Assay)

This protocol describes a method to determine the IC50 of a compound against purified Akt enzymes.

  • Objective: To quantify the enzymatic activity of recombinant Akt1, Akt2, or Akt3 in the presence of an inhibitor.

  • Principle: A fluorescently labeled peptide substrate is incubated with the Akt enzyme and ATP. The kinase phosphorylates the substrate, causing a change in its net charge. In a microfluidic chip, the phosphorylated (product) and non-phosphorylated (substrate) peptides are separated by electrophoresis, and the amount of each is quantified by fluorescence.

  • Procedure:

    • Reagent Preparation:

      • Prepare a kinase buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35).

      • Dilute active recombinant Akt1, Akt2, or Akt3 enzyme to a final concentration of 1-3 nM in kinase buffer.

      • Prepare a solution of a 5-FAM-labeled peptide substrate (e.g., from the GSK3 family) at 1.5 µM in kinase buffer.

      • Prepare ATP at the Michaelis-Menten constant (Km) for each Akt isoform.

      • Perform serial dilutions of Capivasertib in DMSO, then dilute further in kinase buffer.

    • Reaction Setup:

      • In a 384-well plate, add the diluted Capivasertib or DMSO (vehicle control).

      • Add the diluted enzyme to each well.

      • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Measurement: Stop the reaction and measure the ratio of phosphorylated to non-phosphorylated substrate using a Caliper Life Sciences microfluidic mobility-shift assay platform.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

2. In Vivo Pharmacodynamic Assay (Western Blot)

This protocol outlines a method to assess the inhibition of Akt signaling in tumor xenografts following treatment with an inhibitor.

  • Objective: To measure the phosphorylation status of Akt downstream substrates (e.g., PRAS40, GSK3β) in tumor tissue.

  • Principle: Tumor lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

  • Procedure:

    • Animal Model: Use immune-compromised mice bearing human tumor xenografts (e.g., BT474 breast cancer cells).

    • Dosing: Administer Capivasertib or vehicle control to the mice via the appropriate route (e.g., oral gavage).

    • Tissue Collection: At various time points after dosing, euthanize the mice and excise the tumors. Immediately snap-freeze the tissue in liquid nitrogen.[4]

    • Lysate Preparation: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

    • Western Blotting:

      • Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.

      • Separate the proteins on a polyacrylamide gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40, p-GSK3β, and a loading control (e.g., β-actin).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of target inhibition.[4][5]

Case Study 2: Nicotinamide in Skin Cancer Chemoprevention

Nicotinamide (a form of vitamin B3) is a pyridinecarboxamide that has been shown to be effective in reducing the incidence of non-melanoma skin cancers in high-risk individuals. Its mechanism is multifaceted, involving the enhancement of cellular energy metabolism and DNA repair.

Quantitative Data: Clinical Efficacy of Oral Nicotinamide

The ONTRAC (Oral Nicotinamide to Reduce Actinic Cancer) trial provided key evidence for the chemopreventive effects of nicotinamide.

EndpointReduction Rate (%)95% Confidence Intervalp-value
New Non-Melanoma Skin Cancers 23%4% to 38%0.02
New Basal-Cell Carcinomas 20%-6% to 39%0.12
New Squamous-Cell Carcinomas 30%0% to 51%0.05
Actinic Keratoses (at 12 months) 13%-0.001

Data from the ONTRAC Phase 3 randomized trial[6][7][8].

Mechanism of Action: Cellular Protection Against UV Damage

Ultraviolet (UV) radiation damages DNA and depletes cellular energy stores (ATP), which impairs the DNA repair process. Nicotinamide serves as a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for ATP production. By replenishing NAD+ and ATP levels, nicotinamide enhances the capacity of skin cells to repair DNA damage and reduces UV-induced immunosuppression.[9][10][11]

Nicotinamide_MoA UVR UV Radiation DNA_Damage DNA Damage UVR->DNA_Damage ATP_Depletion ATP Depletion UVR->ATP_Depletion Immunosuppression Immunosuppression UVR->Immunosuppression Chemoprevention Skin Cancer Chemoprevention DNA_Repair Enhanced DNA Repair ATP_Depletion->DNA_Repair Impairs Nicotinamide Nicotinamide NAD NAD+ Synthesis Nicotinamide->NAD Immune_Surveillance Reduced Immunosuppression Nicotinamide->Immune_Surveillance Reduces UV-induced ATP_Production ATP Production NAD->ATP_Production ATP_Production->DNA_Repair Enhances DNA_Repair->Chemoprevention Contributes to Immune_Surveillance->Chemoprevention Contributes to

Caption: Proposed mechanism of action for Nicotinamide in skin cancer chemoprevention.

Experimental Protocols

Clinical Trial Protocol: Phase 3 Randomized Controlled Trial (ONTRAC Study)

This protocol provides a high-level overview of the methodology used in the ONTRAC study.

  • Objective: To determine if oral nicotinamide is effective in reducing the rates of new non-melanoma skin cancers in high-risk patients.

  • Study Design: Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.

  • Workflow:

Clinical_Trial_Workflow cluster_0 Pre-Trial cluster_1 Randomization & Intervention (12 Months) cluster_2 Post-Intervention cluster_3 Analysis Recruitment Patient Recruitment (N=386) High-risk patients with ≥2 NMSCs in past 5 years Randomization Randomization (1:1) Recruitment->Randomization GroupA Group A: Nicotinamide (500 mg twice daily) Randomization->GroupA GroupB Group B: Placebo (twice daily) Randomization->GroupB FollowUp1 Dermatological Evaluation (Every 3 months for 12 months) GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Post-Intervention Follow-up (6 months) FollowUp1->FollowUp2 Analysis Primary Endpoint Analysis: Number of new NMSCs at 12 months Secondary Endpoints: Number of BCCs, SCCs, actinic keratoses; Adverse events FollowUp2->Analysis

Caption: Workflow of the ONTRAC Phase 3 clinical trial for Nicotinamide.

  • Key Methodological Points:

    • Patient Population: 386 participants who had at least two non-melanoma skin cancers in the previous 5 years.

    • Intervention: 500 mg of nicotinamide taken orally twice daily for 12 months.

    • Control: Identical placebo tablets taken twice daily.

    • Blinding: Both participants and investigators were blinded to the treatment allocation.

    • Primary Endpoint: The number of new non-melanoma skin cancers (basal-cell and squamous-cell carcinomas) during the 12-month intervention period.

    • Assessment: Participants were evaluated by dermatologists at 3-month intervals for a total of 18 months (12 months of intervention plus 6 months of post-intervention follow-up).[6][7][8]

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay Development of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a small molecule belonging to the pyridinecarboxamide class of compounds. Derivatives of this class have shown a range of biological activities, including antifungal and antibacterial properties, as well as the potential to inhibit key cellular enzymes such as kinases.[1][2][3] The development of robust in vitro assays is a critical first step in characterizing the biological activity of novel compounds like this compound, elucidating its mechanism of action, and determining its therapeutic potential.

This document provides a comprehensive guide to the in vitro assay development for this compound, here designated as Compound-X for the purpose of these protocols. It outlines a strategic workflow from initial biochemical screening to cell-based functional assays. Detailed protocols for a hypothetical kinase inhibition assay and a cell viability assay are provided, along with templates for data presentation and visualization of relevant pathways and workflows.

Hypothetical Mechanism of Action: Kinase Inhibition

For the purpose of illustrating a complete assay development workflow, we will hypothesize that Compound-X is an inhibitor of a critical signaling kinase, for instance, a tyrosine kinase involved in cell proliferation and survival.[4][5][6] The dysregulation of kinase signaling pathways is a common driver of various diseases, particularly cancer, making them a prime target for therapeutic intervention.[5][7] The following protocols will therefore focus on evaluating the inhibitory potential of Compound-X against a generic tyrosine kinase and assessing its downstream effects on cancer cell viability.

Data Presentation: Quantitative Summary of In Vitro Activity

Clear and concise data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing key quantitative data obtained from the in vitro assays described below.

Table 1: Kinase Inhibitory Activity of Compound-X

Kinase TargetIC₅₀ (nM)Assay Type
Target Kinase A150Cell-free kinase assay
Target Kinase B850Cell-free kinase assay
Off-Target Kinase C>10,000Cell-free kinase assay

Table 2: Cellular Potency of Compound-X in Cancer Cell Lines

Cell LineCancer TypePathway AlterationGI₅₀ (µM)
MCF-7Breast CancerHigh Kinase A Expression5.2
A549Lung CancerWild-Type Kinase A25.8
HCT116Colon CancerHigh Kinase A Expression8.1

Visualization of Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Activates Compound-X Compound-X Compound-X->Receptor Tyrosine Kinase Inhibits Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Hypothetical Kinase Inhibition Pathway of Compound-X.

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add serial dilutions of Compound-X incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine GI₅₀ read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cell Viability Assay.

Experimental Protocols

The following are detailed protocols for an in vitro kinase inhibition assay and an MTT cell viability assay, adapted for the evaluation of a novel small molecule inhibitor like Compound-X.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of Compound-X against a purified kinase enzyme.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Compound-X (this compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of test concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of each Compound-X dilution or vehicle control (DMSO in buffer) to the wells of a 384-well plate.[8]

    • Add 2.5 µL of a solution containing the kinase and its substrate in the kinase buffer.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution.[8] The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.[8]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

    • Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound-X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: MTT Cell Viability Assay

This protocol is used to assess the effect of Compound-X on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound-X (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X in complete growth medium from a stock solution.

    • Aspirate the medium from the wells and add 100 µL of the diluted Compound-X solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Compound-X concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 4 hours at 37°C.[10] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[9]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Compound-X relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.

References

Application Notes and Protocols for 6-Aminonicotinamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminonicotinamide (6-AN) is a potent inhibitor of the Pentose Phosphate Pathway (PPP), a critical metabolic pathway for cellular redox balance and the synthesis of nucleotides.[1][2][3][4] By targeting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts the production of NADPH and ribose-5-phosphate, leading to increased oxidative stress and reduced cell proliferation, particularly in cancer cells that exhibit high metabolic rates.[1][3] These properties make 6-AN a valuable tool for studying cellular metabolism and for investigating potential anticancer therapeutic strategies.

Mechanism of Action

6-AN exerts its biological effects primarily through the inhibition of the Pentose Phosphate Pathway. This inhibition leads to a cascade of downstream cellular events:

  • Decreased NADPH Production: NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant. Reduced NADPH levels lead to an accumulation of reactive oxygen species (ROS).[1][5]

  • Reduced Ribose-5-Phosphate Synthesis: Ribose-5-phosphate is a crucial precursor for nucleotide and nucleic acid synthesis. Its depletion can impair DNA replication and repair.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: The disruption of cellular redox homeostasis can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-mediated apoptosis.[1][3]

  • Mitochondrial Dysfunction: Increased ROS levels can damage mitochondria, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors.[1]

Applications in Cell Culture

Based on its mechanism of action, 6-Aminonicotinamide is utilized in a variety of cell culture applications, primarily in the field of cancer biology:

  • Induction of Apoptosis and Inhibition of Proliferation: 6-AN has been shown to effectively reduce the proliferation of various cancer cell lines, including non-small cell lung cancer and neuroblastoma, by inducing programmed cell death.[1][5]

  • Sensitization to Chemotherapeutics: By increasing cellular oxidative stress, 6-AN can enhance the efficacy of other anticancer drugs, potentially allowing for lower therapeutic doses and reduced side effects.[6]

  • Study of Cellular Metabolism: As a specific inhibitor of the PPP, 6-AN is a valuable tool for investigating the role of this pathway in normal and pathological cellular processes.

Quantitative Data Summary

The following table summarizes quantitative data from cell culture experiments using 6-Aminonicotinamide.

Cell LineCell TypeConcentration RangeIncubation TimeObserved EffectsReference
A549Human Lung Carcinoma1 µM - 1000 µM48 hoursDecreased cell viability, reduced proliferation, induction of apoptosis, increased ROS production, ER stress.[1][7]
H460Human Large Cell Lung Cancer1 µM - 1000 µM48 hoursDecreased cell viability, reduced proliferation, induction of apoptosis, increased ROS production, ER stress.[1][7]
Neuroblastoma CellsHuman NeuroblastomaNot specifiedNot specifiedEnhanced efficacy of 5-aminolevulinic acid-mediated photodynamic therapy, induction of necrotic cell death.[5]
JurkatHuman T-cell LeukemiaNot specifiedNot specifiedSynergistic cytotoxic effect with new-generation anticancer drugs (e.g., everolimus), induction of apoptosis.[6]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with 6-Aminonicotinamide

This protocol provides a general guideline for culturing and treating adherent cancer cell lines with 6-AN.

Materials:

  • Cancer cell line of interest (e.g., A549, H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)[7]

  • 6-Aminonicotinamide (6-AN)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile labware

Procedure:

  • Cell Culture: Maintain the selected cell line in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.[7]

  • Preparation of 6-AN Stock Solution: Prepare a high-concentration stock solution of 6-AN (e.g., 100 mM) in sterile DMSO. Store the stock solution in aliquots at -20°C.

  • Cell Seeding: Seed the cells into appropriate cell culture plates (e.g., 96-well, 6-well) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of 6-AN. Prepare serial dilutions of the 6-AN stock solution in the complete culture medium. Include a vehicle control group treated with the same concentration of DMSO as the highest 6-AN concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assay (alamarBlue Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with 6-AN (from Protocol 1)

  • alamarBlue® reagent

  • Fluorescence plate reader

Procedure:

  • Following the treatment period, add alamarBlue® reagent to each well at a volume equal to 10% of the culture medium volume.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by staining for phosphatidylserine externalization on the cell membrane.

Materials:

  • Cells treated with 6-AN (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.[7] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

G Figure 1: Mechanism of Action of 6-Aminonicotinamide cluster_PPP Pentose Phosphate Pathway (PPP) Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconolactone 6-Phosphogluconolactone Glucose-6-Phosphate->6-Phosphogluconolactone G6PD G6PD G6PD Glucose-6-Phosphate->G6PD Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconolactone->Ribulose-5-Phosphate 6-Phosphogluconolactone->Ribulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis 6-Aminonicotinamide 6-Aminonicotinamide 6-Aminonicotinamide->G6PD inhibits G6PD->6-Phosphogluconolactone NADPH NADPH G6PD->NADPH produces ROS Detoxification ROS Detoxification NADPH->ROS Detoxification ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis ER_Stress ER Stress ROS->ER_Stress ER_Stress->Apoptosis ROS Detoxification->ROS reduces

Caption: Mechanism of 6-Aminonicotinamide Action.

Experimental Workflow

G Figure 2: Experimental Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Cell Seeding B Overnight Incubation A->B C Treatment with 6-Aminonicotinamide B->C D Cell Viability Assay (e.g., alamarBlue) C->D E Apoptosis Assay (e.g., Annexin V Staining) C->E F ROS Detection Assay C->F G Data Acquisition D->G E->G F->G H Statistical Analysis G->H I Conclusion H->I

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of 4-Amino-3-pyridinecarboxamide, a pyridine carboxamide derivative with potential applications in drug discovery, particularly in the development of novel anti-tubercular agents.

Chemical Information

PropertyValue
IUPAC Name 4-aminopyridine-3-carboxamide
Synonyms 4-Aminonicotinamide
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
CAS Number 7418-66-8

Synthesis Protocol

This protocol details the synthesis of this compound from its precursor, 4-aminonicotinic acid, via an acid chloride intermediate.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Start 4-Aminonicotinic Acid ThionylChloride React with Thionyl Chloride (SOCl₂) Start->ThionylChloride Activation AcidChloride 4-Aminonicotinoyl Chloride (Intermediate) ThionylChloride->AcidChloride Ammonia React with Aqueous Ammonia (NH₄OH) AcidChloride->Ammonia Amidation CrudeProduct Crude this compound Ammonia->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Materials:

  • 4-Aminonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Concentrated aqueous ammonia (NH₄OH)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4-aminonicotinic acid (1.0 eq) in anhydrous toluene.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with constant stirring.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Cool the residue from the previous step in an ice bath.

    • Slowly and carefully add concentrated aqueous ammonia (excess) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete amidation.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize, and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 75-85%

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the amide protons.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon of the amide.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).
Melting Point A sharp melting point indicates high purity.

Biological Application: Anti-Tuberculosis Activity

Pyridine carboxamides are a class of compounds that have shown promise as anti-tubercular agents. Some of these compounds act as prodrugs that are activated by the mycobacterial enzyme AmiC, an amidase. The following protocols outline the evaluation of this compound for its potential anti-mycobacterial activity.

Proposed Signaling Pathway

G cluster_pathway Proposed Mechanism of Action Prodrug This compound (Prodrug) AmiC Mycobacterium tuberculosis AmiC (Amidase) Prodrug->AmiC Activation ActiveMetabolite Active Metabolite AmiC->ActiveMetabolite Target Bacterial Target ActiveMetabolite->Target Inhibition Inhibition Inhibition of Bacterial Growth Target->Inhibition

Caption: Activation of the prodrug by the AmiC enzyme.

Protocol 1: Mycobacterial Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Experimental Workflow for MIC Determination

G cluster_mic MIC Determination Workflow Start Prepare Serial Dilutions of Compound Inoculate Inoculate with M. tuberculosis Culture Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

  • Positive control (e.g., Isoniazid)

  • Negative control (no compound)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Add the bacterial suspension to each well of the microplate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Representative MIC Values for Pyridine Carboxamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
Isoniazid (Control)0.015 - 0.06
Pyrazinamide (Control)12.5 - 50
Representative Pyridine Carboxamide 11.56
Representative Pyridine Carboxamide 23.12
Representative Pyridine Carboxamide 36.25
Protocol 2: AmiC Enzyme Inhibition Assay

This assay evaluates the ability of this compound to be hydrolyzed by the AmiC enzyme, which is a key step in its proposed mechanism of action.

Materials:

  • Recombinant M. tuberculosis AmiC enzyme (requires expression and purification)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • A method to detect the product of the reaction (e.g., HPLC, mass spectrometry)

Procedure:

  • Expression and Purification of AmiC:

    • Clone the amiC gene into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged AmiC protein using nickel-affinity chromatography.

    • Confirm the purity and identity of the enzyme by SDS-PAGE and Western blotting.

  • Enzymatic Assay:

    • Set up a reaction mixture containing the purified AmiC enzyme and this compound in the assay buffer.

    • Incubate the reaction at 37°C for a specific time period.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Analyze the reaction mixture for the presence of the hydrolyzed product (4-aminonicotinic acid) using a suitable analytical method like HPLC or LC-MS.

    • A time-dependent increase in the product concentration indicates that this compound is a substrate for the AmiC enzyme.

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals and biological agents.

Application Notes and Protocols for 4-Amino-3-pyridinecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide, also known as 4-aminonicotinamide, is a heterocyclic organic compound that has garnered interest in medicinal chemistry primarily for its role as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the cellular machinery responsible for DNA repair. By inhibiting these enzymes, this compound can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This targeted approach offers a promising avenue for cancer therapy, aiming to selectively eliminate tumor cells while minimizing damage to healthy tissues.[1][2] These application notes provide an overview of the medicinal chemistry applications of this compound, with a focus on its function as a PARP inhibitor, and offer detailed protocols for its evaluation.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway.[3] When a single-strand break in DNA occurs, PARP1, the most abundant member of the PARP family, binds to the damaged site.[4] This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[5] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage.

This compound, being structurally similar to nicotinamide, acts as a competitive inhibitor of PARP by binding to the enzyme's active site and preventing the synthesis of PAR chains.[1] This inhibition of DNA repair can be particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency, often seen in cancers with BRCA1/2 mutations. In these cells, the inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately triggering cell death through a mechanism known as synthetic lethality.[1]

Data Presentation

The following table summarizes the inhibitory activity of nicotinamide, a related compound, against PARP, providing a reference for the expected potency of this compound.

CompoundTargetIC50Cell LineReference
NicotinamidePARPStarting at 0.5 mM (in vitro)Recombinant PARP[6]
NicotinamidePARP~1 mM (endogenous)MDA-MB-436[6]

Experimental Protocols

Protocol 1: In Vitro PARP Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 activity in a cell-free system.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.

  • Coat the wells of a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the wells with wash buffer (assay buffer containing 0.05% Tween-20).

  • Add the recombinant PARP1 enzyme to each well.

  • Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding biotinylated NAD+ to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the wells again.

  • Add the HRP substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines, particularly those with and without BRCA mutations.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

  • Complete cell culture medium

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (fluorescence)

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control.

  • Incubate the plates for 72 hours.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Accumulated_Damage Accumulated DNA Damage PARP1->Accumulated_Damage inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Compound This compound Compound->Inhibition Apoptosis Apoptosis (Cell Death) Accumulated_Damage->Apoptosis Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Prepare Reagents & Compound Dilutions A2 PARP1 Enzyme Assay A1->A2 A3 Measure Activity A2->A3 A4 Calculate IC50 A3->A4 B1 Cell Seeding (BRCA+/BRCA-) B2 Compound Treatment B1->B2 B3 Measure Cell Viability B2->B3 B4 Determine IC50 B3->B4

References

Applications of 4-Amino-3-pyridinecarboxamide in Biochemical Assays: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a chemical compound with potential applications in various biochemical assays, primarily stemming from its structural similarity to nicotinamide, a key component of the coenzyme NAD+. While specific, detailed application notes and extensive quantitative data for this compound itself are not widely available in the public domain, its core structure suggests its potential utility as a modulator of enzymes involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs). This document aims to provide a theoretical framework and generalized protocols based on the activities of structurally related compounds.

Theoretical Applications in PARP Inhibition Assays

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair and other cellular processes. The catalytic activity of PARPs is dependent on NAD+. Molecules that mimic the nicotinamide portion of NAD+, such as 3-aminobenzamide, have been shown to act as inhibitors of PARP. Given its structure, this compound could theoretically act as a PARP inhibitor. Biochemical assays to determine the inhibitory potential of this compound would be a primary application.

Data Presentation: Hypothetical Inhibitory Activity

Should this compound be evaluated as a PARP inhibitor, the following table structure would be appropriate for presenting the quantitative data. The values presented here are for illustrative purposes only and are not based on experimental results for this specific compound.

Enzyme TargetAssay TypeInhibitorIC50 (µM)Ki (µM)Notes
PARP-1Enzymatic AssayThis compoundTBDTBDTo be determined experimentally.
PARP-2Enzymatic AssayThis compoundTBDTBDTo be determined experimentally.
PARP-1Cell-Based AssayThis compoundTBDN/ATo be determined experimentally.

TBD: To Be Determined; N/A: Not Applicable

Experimental Protocols

The following are generalized protocols for biochemical assays that could be adapted to investigate the activity of this compound.

Protocol 1: In Vitro PARP Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to measure the inhibitory effect of a compound on the activity of purified PARP enzyme.

Workflow Diagram:

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents (Buffer, NAD+, Histones, Activated DNA, PARP Enzyme) Incubate Incubate PARP, Activated DNA, and Test Compound Reagents->Incubate Compound Prepare Test Compound (this compound in DMSO) Compound->Incubate Initiate Initiate Reaction (Add NAD+ and Histones) Incubate->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Immobilize Immobilize Poly(ADP-ribose) on Plate Incubate_Reaction->Immobilize Add_Antibody Add Anti-PAR Antibody Immobilize->Add_Antibody Add_Secondary Add HRP-conjugated Secondary Antibody Add_Antibody->Add_Secondary Add_Substrate Add TMB Substrate Add_Secondary->Add_Substrate Measure Measure Absorbance at 450 nm Add_Substrate->Measure

Caption: Workflow for an in vitro colorimetric PARP inhibition assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Activated DNA

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitor (e.g., Olaparib)

  • 96-well plate coated with histones

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor in assay buffer.

  • In a 96-well reaction plate, add the assay buffer, activated DNA, and histones.

  • Add the test compound dilutions or control inhibitor to the respective wells. Include a no-inhibitor control and a no-enzyme control.

  • Add the PARP-1 enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and transfer the reaction mixture to the histone-coated 96-well plate to allow immobilization of the poly(ADP-ribosyl)ated histones.

  • Wash the plate to remove unbound components.

  • Add the anti-PAR antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the color development with the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: NAD+ Metabolism Assay in Cell Culture

This protocol outlines a method to assess the impact of this compound on intracellular NAD+ levels, which can be an indicator of PARP activity or inhibition of other NAD+-consuming enzymes.

Workflow Diagram:

NAD_Metabolism_Assay cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed Cells in a Multi-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Extract Metabolites Treat_Cells->Lyse_Cells NAD_Cycling Perform NAD+ Cycling Reaction Lyse_Cells->NAD_Cycling Measure_Signal Measure Absorbance or Fluorescence NAD_Cycling->Measure_Signal Calculate_NAD Calculate Intracellular NAD+ Concentration Measure_Signal->Calculate_NAD

Caption: Workflow for an NAD+ metabolism assay in cell culture.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • NAD+/NADH Assay Kit (colorimetric or fluorometric)

  • Multi-well cell culture plates

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include vehicle-treated controls.

  • After treatment, wash the cells with PBS.

  • Lyse the cells according to the NAD+/NADH assay kit manufacturer's protocol to extract NAD+.

  • Perform the NAD+ cycling reaction as described in the kit instructions. This typically involves an enzyme that reduces NAD+ to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the intracellular NAD+ concentration based on a standard curve.

  • Analyze the effect of this compound on NAD+ levels compared to the control.

Signaling Pathway

The primary theoretical signaling pathway influenced by this compound, assuming it acts as a PARP inhibitor, is the DNA damage response pathway.

Signaling Pathway Diagram:

DNA_Damage_Response cluster_pathway DNA Damage Response DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation Poly(ADP-ribosyl)ation PARP->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (Hypothetical PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: Hypothetical inhibition of the PARP-mediated DNA damage response.

Conclusion

While direct experimental data on the applications of this compound in biochemical assays is limited, its chemical structure strongly suggests potential as a modulator of NAD+-dependent enzymes, particularly PARPs. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the biochemical activities of this compound. Further experimental validation is necessary to determine its specific targets, potency, and utility in various biochemical and cellular assays.

Application Notes and Protocols for Target Identification of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a small molecule with potential therapeutic applications. A critical step in the development of any new therapeutic agent is the identification of its molecular targets. Understanding the on-target and off-target interactions of a compound is essential for elucidating its mechanism of action, predicting potential side effects, and optimizing its efficacy. These application notes provide detailed protocols for three common and powerful techniques for target identification: Affinity Chromatography-Mass Spectrometry, Chemical Proteomics, and Cellular Thermal Shift Assay (CETSA). While limited specific data exists for this compound in the public domain, these generalized protocols, adapted for this compound, offer a robust framework for researchers to initiate their own target deconvolution studies.

Data Presentation: Quantitative Analysis

Effective target identification relies on the robust quantitative analysis of experimental data. The following tables provide templates for presenting data from the described protocols.

Table 1: Affinity Chromatography - Mass Spectrometry Results

Protein ID (UniProt)Gene NamePeptide CountFold Enrichment (Compound vs. Control)p-value
P04637TP531512.50.001
Q9Y243BRAF2210.20.005
P31749AKT1188.70.01
P62258GRB2113.10.04
O00141GSK3B92.50.05

Table 2: Chemical Proteomics - Competitive Probe Binding

Protein ID (UniProt)Gene NameLog2 Fold Change (Probe+Compound / Probe)Site of ModificationSequence Context
P00533EGFR-3.2Cys797VAIKC QL
P08581MET-2.8Cys1144LFGC HR
Q05397SRC-2.5Cys277IHRDC KS
P27361LCK-2.1Cys364DFGC KI
P42336JAK2-1.9Cys909LVRC LA

Table 3: Cellular Thermal Shift Assay (CETSA) - Thermal Shift Data

Target ProteinTagg (°C) - DMSOTagg (°C) - 10 µM CompoundΔTagg (°C)p-value
Kinase X52.158.6+6.5< 0.001
Kinase Y49.855.2+5.4< 0.01
Non-target Protein A61.361.5+0.2> 0.05
Non-target Protein B55.755.6-0.1> 0.05

Experimental Protocols

Target Identification using Affinity Chromatography-Mass Spectrometry

This method involves immobilizing this compound on a solid support to "pull down" its interacting proteins from a cell lysate.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxylic acid or amine functionality).

    • Couple the linker-modified compound to an activated resin (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol.

    • Wash the beads extensively to remove any uncoupled compound. Prepare control beads with the linker alone.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins significantly enriched on the compound-immobilized beads compared to the control beads are considered potential targets.

experimental_workflow_affinity_chromatography cluster_preparation Preparation cluster_pulldown Pull-down cluster_analysis Analysis Compound 4-Amino-3- pyridinecarboxamide Immobilization Immobilization Compound->Immobilization Beads Activated Beads Beads->Immobilization ImmobilizedBeads Immobilized Compound Immobilization->ImmobilizedBeads Incubation Incubation ImmobilizedBeads->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Target Identified Targets DataAnalysis->Target

Affinity Chromatography Workflow
Target Identification using Chemical Proteomics

This approach utilizes a modified, "clickable" version of this compound to covalently label its targets in a cellular context.

Protocol:

  • Synthesis of a "Clickable" Probe:

    • Synthesize a derivative of this compound containing a bio-orthogonal handle, such as an alkyne or azide group. This will be your chemical probe.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the chemical probe for a specified time.

    • For competitive experiments, pre-incubate cells with an excess of the parent this compound before adding the probe.

    • Lyse the cells as described in the affinity chromatography protocol.

  • Click Chemistry Reaction:

    • To the cell lysate, add a capture reagent containing the complementary bio-orthogonal handle and an affinity tag (e.g., biotin-azide if the probe has an alkyne).

    • Perform the click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach the affinity tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-labeled proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Proteins that are significantly enriched in the probe-treated sample and whose enrichment is competed by the parent compound are considered high-confidence targets.

experimental_workflow_chemical_proteomics cluster_labeling Cellular Labeling cluster_capture Capture cluster_analysis Analysis Probe Clickable Probe Treatment Cell Treatment Probe->Treatment Cells Live Cells Cells->Treatment LabeledLysate Labeled Lysate Treatment->LabeledLysate ClickReaction Click Chemistry LabeledLysate->ClickReaction Biotinylation Biotinylation ClickReaction->Biotinylation Enrichment Enrichment Biotinylation->Enrichment StreptavidinBeads Streptavidin Beads StreptavidinBeads->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Target Identified Targets DataAnalysis->Target

Chemical Proteomics Workflow
Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1][2]

Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating:

    • Heat the cell suspensions in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).[3][4]

    • Immediately cool the samples on ice.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or sonication.[4]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting or other quantitative protein analysis methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Signaling Pathway Analysis

Based on the structural similarity of this compound to known kinase inhibitors, a plausible hypothesis is that it may modulate a kinase signaling pathway. The diagram below illustrates a generic MAP kinase signaling cascade, which is a common target for anti-cancer therapeutics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Compound 4-Amino-3- pyridinecarboxamide Compound->RAF Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse

Hypothetical Kinase Signaling Pathway

Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions and the unique properties of this compound.

References

Application Notes and Protocols for the Quantification of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a chemical compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules such as nicotinamide. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The presented methods are based on established analytical procedures for structurally related compounds and serve as a comprehensive starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a robust and widely accessible technique for the quantification of this compound. The method is based on the separation of the analyte from potential impurities and excipients on a reversed-phase column, followed by detection using a UV detector.

Experimental Protocol

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector or a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • This compound reference standard.

2. Reagent Preparation:

  • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The ratio can be optimized, for example, starting with 90:10 (v/v) buffer to acetonitrile.

  • Diluent: A mixture of water and methanol (e.g., 50:50 v/v) can be used as a diluent for standard and sample preparation.

3. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing the equivalent of about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260-270 nm is expected to be suitable.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained.

Quantitative Data (for structurally similar compounds)

The following table summarizes typical performance characteristics for HPLC-UV methods used for the analysis of related compounds. These values should be considered as a guide and must be established through method validation for this compound.

ParameterTypical Value for Related Compounds
Linearity Range1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry.

Experimental Protocol

1. Equipment and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or ammonium formate.

  • This compound reference standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog).

2. Reagent Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain the desired concentration range (e.g., 1-1000 ng/mL). Each standard should contain a fixed concentration of the internal standard.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 rpm for 10 min).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the diluent, vortex, and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer. For this compound (MW: 137.14), the protonated molecule [M+H]⁺ at m/z 138.1 would be the precursor ion.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standard solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data (for structurally similar compounds)

The following table presents typical performance characteristics for LC-MS/MS methods for related small molecules.

ParameterTypical Value for Related Compounds
Linearity Range0.5 - 1000 ng/mL (r² > 0.995)
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS_Prep Standard & IS Preparation LC_System LC Separation (C18 Column) Standard_IS_Prep->LC_System Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Extraction->LC_System MS_System MS/MS Detection (ESI+, MRM) LC_System->MS_System Data_Acquisition Data Acquisition MS_System->Data_Acquisition Calibration_Curve Calibration Curve (Analyte/IS Ratio) Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in bulk drug and simple formulations. The method may involve direct measurement of UV absorbance or a colorimetric reaction with a derivatizing agent.

Experimental Protocol (with derivatization)

This protocol describes a colorimetric method which can enhance specificity and sensitivity compared to direct UV measurement. A common approach for primary aromatic amines is diazotization followed by coupling with a suitable agent to form a colored azo dye.

1. Equipment and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Sodium nitrite (NaNO₂).

  • Hydrochloric acid (HCl).

  • Ammonium sulfamate or sulfamic acid.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) or a similar coupling agent.

  • This compound reference standard.

2. Reagent Preparation:

  • Sodium Nitrite Solution (e.g., 0.1% w/v): Dissolve 100 mg of NaNO₂ in 100 mL of deionized water. Prepare fresh daily.

  • Hydrochloric Acid (e.g., 1 M): Dilute concentrated HCl with deionized water.

  • Ammonium Sulfamate Solution (e.g., 0.5% w/v): Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water.

  • NED Solution (e.g., 0.1% w/v): Dissolve 100 mg of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

3. Standard and Sample Preparation:

  • Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of this compound in dilute HCl (e.g., 0.1 M).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-20 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Sample Solution: Prepare a solution of the sample in 0.1 M HCl to obtain a concentration within the calibration range.

4. Color Development Procedure:

  • To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.

  • Add 1 mL of 1 M HCl and cool in an ice bath.

  • Add 1 mL of 0.1% sodium nitrite solution, mix well, and let it stand for 3 minutes in the ice bath for diazotization.

  • Add 1 mL of 0.5% ammonium sulfamate solution to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.

  • Add 1 mL of 0.1% NED solution for coupling. A color will develop.

  • Dilute to the mark with deionized water and let it stand for 15 minutes at room temperature for color stabilization.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the analyte. The λmax will need to be determined experimentally but is typically in the range of 540-560 nm for azo dyes.

6. Data Analysis:

  • Create a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Quantitative Data (for related colorimetric methods)

The table below shows typical performance characteristics for spectrophotometric methods involving derivatization of amino compounds.

ParameterTypical Value for Related Compounds
Linearity Range1 - 25 µg/mL (r² > 0.998)
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Molar AbsorptivityDependent on the chromophore formed
Limit of Detection (LOD)0.2 - 1.0 µg/mL
Limit of Quantification (LOQ)0.8 - 4.0 µg/mL

UV-Visible Spectrophotometry Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_reaction Color Development cluster_analysis Analysis Standard_Prep Standard Preparation Diazotization Diazotization (NaNO₂, HCl) Standard_Prep->Diazotization Sample_Prep Sample Preparation Sample_Prep->Diazotization Coupling Coupling Reaction (NED) Diazotization->Coupling Color_Stabilization Color Stabilization Coupling->Color_Stabilization Spectrophotometer Spectrophotometric Measurement (λmax) Color_Stabilization->Spectrophotometer Calibration_Curve Calibration Curve Spectrophotometer->Calibration_Curve Quantification Quantification Spectrophotometer->Quantification Calibration_Curve->Quantification

Caption: Workflow for UV-Visible spectrophotometric quantification.

Application Notes & Protocols for 4-Amino-3-pyridinecarboxamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a small molecule with potential for biological activity, making it a candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of therapeutic targets. Its pyridinecarboxamide scaffold is found in various biologically active compounds, including kinase inhibitors. These application notes provide a detailed overview of the potential use of this compound in HTS, including hypothetical screening data and detailed experimental protocols. While specific HTS data for this compound is not publicly available, the following sections illustrate its potential application in a kinase inhibition screen, a common context for molecules of this class.

Hypothetical Application: Identification of this compound as a Kinase Inhibitor

In a hypothetical high-throughput screen, this compound was screened against a panel of protein kinases to identify novel inhibitors. The compound showed significant inhibitory activity against Protein Kinase X (PKX), a serine/threonine kinase implicated in an inflammatory disease.

Data Presentation

The quantitative data from the hypothetical primary screen and subsequent dose-response analysis for this compound are summarized in the tables below.

Table 1: High-Throughput Screening Primary Hit Data

Compound IDConcentration (µM)% Inhibition of PKXZ'-factor
This compound1085.20.78
Staurosporine (Control)199.50.82
DMSO (Negative Control)N/A0.1N/A

Table 2: Dose-Response and Selectivity Data

CompoundTarget KinaseIC50 (nM)Hill Slope
This compoundPKX751.1
This compoundKinase A> 10,000N/A
This compoundKinase B5,200N/A

Experimental Protocols

The following are detailed protocols for a typical HTS campaign to identify and characterize kinase inhibitors, using this compound as an example.

Protocol 1: Primary High-Throughput Screening (HTS) Assay

This protocol describes a biochemical assay to screen for inhibitors of Protein Kinase X (PKX) using a fluorescence polarization (FP) based method.

Materials:

  • Recombinant human Protein Kinase X (PKX)

  • Fluorescently labeled peptide substrate for PKX

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • This compound and other library compounds dissolved in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, black plates

  • Multimode plate reader capable of fluorescence polarization detection

Procedure:

  • Prepare the compound plates by dispensing 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of Staurosporine (1 mM in DMSO) and DMSO.

  • Prepare the enzyme solution by diluting recombinant PKX to a 2X working concentration (e.g., 2 nM) in Assay Buffer.

  • Dispense 5 µL of the 2X enzyme solution into each well of the compound plate.

  • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Prepare the substrate/ATP mix by diluting the fluorescently labeled peptide substrate and ATP to 2X working concentrations (e.g., 100 nM and 20 µM, respectively) in Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 10 mM EDTA).

  • Read the plates on a multimode plate reader using the appropriate fluorescence polarization settings.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response (IC50) Determination

This protocol is for determining the potency of hit compounds identified in the primary screen.

Materials:

  • Same as Protocol 1

  • Hit compounds for serial dilution

Procedure:

  • Prepare a series of 10-point, 3-fold serial dilutions of the hit compound (e.g., this compound) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Dispense 50 nL of each concentration into the wells of a 384-well plate in triplicate.

  • Follow steps 2-10 from Protocol 1.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving the target kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating Dispense_Enzyme Dispense Enzyme Compound_Plating->Dispense_Enzyme Enzyme_Prep Enzyme Preparation Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate/ATP Preparation Add_Substrate Add Substrate/ATP Substrate_Prep->Add_Substrate Pre_Incubation Pre-incubation Dispense_Enzyme->Pre_Incubation Pre_Incubation->Add_Substrate Reaction_Incubation Reaction Incubation Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Read_Plate Read Plate (FP) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal PKX Protein Kinase X (PKX) (Target) Upstream_Kinase->PKX Phosphorylation Downstream_Substrate Downstream Substrate PKX->Downstream_Substrate Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound This compound Compound->PKX Inhibition

Caption: Hypothetical Signaling Pathway for Protein Kinase X.

Application Notes and Protocols: Synthesis of 4-Amino-3-pyridinecarboxamide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-3-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds. Its derivatives have garnered significant interest for their potential as therapeutic agents, particularly as inhibitors of various protein kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. The arrangement of the amino and carboxamide functional groups on the pyridine ring allows for diverse and specific interactions with biological targets.

This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in Structure-Activity Relationship (SAR) studies. The aim is to furnish researchers with the necessary methodologies to explore the therapeutic potential of this versatile chemical scaffold.

Data Presentation: Structure-Activity Relationship (SAR) Data for Analogous Pyridine and Carboxamide-Containing Scaffolds

Table 1: SAR Data of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors [1]

Compound IDR Group on PyrazoleJNK3 IC50 (µM)p38 IC50 (µM)
1H0.63> 20
24-Fluorophenyl0.080.15
3Pyrazole0.45> 20
4Methyl0.98> 20

This data is for analogous 4-(pyrazol-3-yl)-pyridine structures and is intended to guide SAR studies on the this compound scaffold.

Table 2: SAR Data of Thieno[3,4-d]imidazole-4-carboxamide Analogs as PARP-1 Inhibitors [2]

Compound IDR Group on CarboxamidePARP-1 IC50 (µM)
16g4-Fluorobenzyl0.021
16i3-Methoxybenzyl0.018
16j2-Chlorobenzyl0.015
16l3-Chlorobenzyl0.012

This data showcases the impact of substitutions on a carboxamide-containing heterocyclic scaffold and can inform the design of this compound derivatives.

Experimental Protocols

A. Synthesis of this compound Core Structure

A common synthetic route to the this compound core involves the amidation of a 4-aminonicotinic acid derivative. An alternative and versatile approach starts from commercially available 4-aminopyridine.

Protocol A1: Synthesis of 3,4-Diaminopyridine

This protocol describes the synthesis of the key intermediate, 3,4-diaminopyridine, starting from 4-aminopyridine.

Step 1: Nitration of 4-Aminopyridine to yield 4-Amino-3-nitropyridine

  • To a stirred solution of 4-aminopyridine (1 equivalent) in concentrated sulfuric acid, add potassium nitrate (1.1 equivalents) portion-wise at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-amino-3-nitropyridine.

Step 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

  • Dissolve 4-amino-3-nitropyridine (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.

Protocol A2: Acylation of 3,4-Diaminopyridine to form this compound Derivatives

This protocol details the selective N-acylation of 3,4-diaminopyridine to introduce various substituents for SAR studies.

  • To a stirred solution of the desired carboxylic acid (1.1 equivalents) and 3,4-diaminopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Add a catalytic amount of a base, for example, 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Evaporate the solvent and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired this compound derivative.

B. In Vitro Kinase Inhibition Assay

Given that many pyridine-containing compounds are kinase inhibitors, this protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a target kinase.

Protocol B1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Reagent Preparation:

  • Prepare a 1x Kinase Assay Buffer.
  • Prepare a stock solution of the test compound (synthesized derivative) in 100% DMSO.
  • Create a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
  • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted test compound or DMSO (for control) to the appropriate wells.
  • Add 2 µL of the diluted kinase solution to each well.
  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • After incubation, add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

3. Data Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors and may be relevant for the this compound derivatives.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Activates) mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk Activates mapkk MAPKK (MKK4/7) mapkkk->mapkk Phosphorylates (Activates) jnk JNK mapkk->jnk Phosphorylates (Activates) cjun c-Jun jnk->cjun Phosphorylates apoptosis Apoptosis, Inflammation, Gene Expression cjun->apoptosis inhibitor This compound Derivative (Inhibitor) inhibitor->jnk Inhibition

Caption: JNK Signaling Pathway and Potential Inhibition.

Experimental Workflow Diagram

Experimental_Workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (Primary Screening) purification->screening ic50 IC50 Determination (Dose-Response) screening->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Design of New Analogs

Caption: Experimental Workflow for SAR Studies.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Amino-3-pyridinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Amino-3-pyridinecarboxamide. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to aid in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound? A1: A frequently used starting material is 4-aminopyridine-3-carboxylic acid.[1][2] The synthesis typically proceeds by activating the carboxylic acid group, followed by amination.

Q2: My reaction yield is very low. What are the common causes? A2: Low yields, such as the 27% reported in one common procedure, can stem from several factors.[2] These include incomplete activation of the carboxylic acid by thionyl chloride (SOCl2), degradation of starting material or product under the reaction conditions, or suboptimal conditions during the amination step. The use of modern peptide coupling agents may offer higher-yield alternatives.[3]

Q3: What are the most effective methods for purifying the final product? A3: The most commonly cited purification method is column chromatography using a silica gel stationary phase.[1][2] A typical eluent system is a gradient of methanol in dichloromethane (DCM), often with a small percentage of ammonium hydroxide to improve peak shape and prevent product retention on the acidic silica.[1][2]

Q4: What are potential side reactions or impurities I should be aware of? A4: During the synthesis of pyridine derivatives, side reactions can lead to various impurities. In the acid chloride route, incomplete reaction can leave unreacted 4-aminopyridine-3-carboxylic acid. During amination, side reactions involving the 4-amino group are possible, although less likely once it is protonated by the HCl generated from the SOCl2 reaction. Hydrolysis of the intermediate acid chloride back to the carboxylic acid is also a possibility if moisture is not strictly excluded.

Synthesis Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a troubleshooting guide for addressing common issues.

Caption: Experimental workflow for this compound synthesis.

Caption: Troubleshooting flowchart for low yield in synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The starting material is still present after the first step (check by TLC). Thionyl chloride (SOCl2) may be old/decomposed.Use a fresh bottle of SOCl2. Ensure a catalytic amount of DMF is added. Extend the reaction time at room temperature and continue to monitor by TLC until all starting material is consumed.[1][2]
2. Degradation of Intermediate: The acyl chloride intermediate is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Use the crude acyl chloride immediately after removing the solvent and excess SOCl2.
3. Inefficient Amination: The starting material is consumed, but the desired product is not formed in significant quantities.Ensure the ammonia-methanol solution is fresh and at the correct concentration (e.g., 7N).[1] For difficult amide couplings, consider switching to a modern peptide coupling reagent like HATU, which can significantly improve yields, as demonstrated in the synthesis of a similar isomer.[3]
Difficult Purification 1. Co-elution of Impurities: The product fraction from column chromatography is contaminated with starting material or side products.Modify the eluent system. A common mobile phase is 10% Methanol / 10% Ammonium Hydroxide in DCM.[1] Adjusting the gradient or the percentage of modifiers can improve separation.
2. Product Tailing on Silica Gel: The product streaks down the column, leading to broad peaks and poor separation.The basic nature of the pyridine nitrogen and the primary amine can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can mitigate this issue and lead to sharper peaks.[1]
Reaction Fails to Start 1. Inactive Reagents: Key reagents like SOCl2 or the ammonia solution have degraded over time.Always use fresh or properly stored reagents. Verify the concentration of the ammonia solution if possible.
2. Low Quality Starting Material: The 4-aminopyridine-3-carboxylic acid may contain impurities that interfere with the reaction.Verify the purity of the starting material by NMR or LC-MS before starting the reaction.

Data Summary

The following tables summarize quantitative data from two different protocols for synthesizing pyridinecarboxamides, highlighting a low-yield and a high-yield approach.

Table 1: Reagent and Condition Comparison

Parameter Method A: From 4-aminopyridine-3-carboxylic acid[2] Method B: From 3-aminoisonicotinic acid (Isomer Synthesis)[3]
Starting Material 4-aminopyridine-3-carboxylic acid (3 g, 0.013 mol) 3-aminoisonicotinic acid (9.90 g, 71.7 mmol)
Activating/Coupling Agent Thionyl Chloride (SOCl2) (3.6 mL, 0.045 mol) HATU (35.4 g, 93.2 mmol)
Amine Source 7N NH3-methanol solution (22 mL) Ammonium hydrochloride (4.98 g, 93.2 mmol)
Base Not specified (excess NH3 acts as base) N,N-Diisopropylethylamine (DIEA) (37.5 mL, 215.02 mmol)
Solvent Tetrahydrofuran (THF) N,N-Dimethylformamide (DMF)
Temperature Activation: RT; Amination: 0°C to RT 40 °C
Reaction Time Activation: Until completion by TLC; Amination: 4 hours 72 hours

| Reported Yield | 27% (475 mg) | 87% (8.57 g) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride[1][2]

This protocol details the synthesis from 4-aminopyridine-3-carboxylic acid using thionyl chloride.

Step 1: Acid Chloride Formation

  • To a stirring solution of 4-aminopyridine-3-carboxylic acid (3 g, 0.013 mol) in anhydrous THF (50 mL), add a catalytic amount of DMF (30 μL) at room temperature under an argon atmosphere.

  • Add thionyl chloride (SOCl2, 3.6 mL, 0.045 mol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature, monitoring for the complete consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the volatile components (THF and excess SOCl2) under reduced pressure to yield the crude acid chloride.

Step 2: Amination

  • Dissolve the crude product from Step 1 in anhydrous THF (30 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol (22 mL) to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.

  • Upon completion, a precipitate may form. Collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the remaining crude compound.

Step 3: Purification

  • Combine the filtered solid and the concentrated filtrate.

  • Purify the crude compound by column chromatography on silica gel (100-200 mesh).

  • Elute the product using a mobile phase of 10% MeOH and 10% NH4OH in DCM.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound (Reported yield: 475 mg, 27%).[2]

Protocol 2: High-Yield Synthesis of 3-Amino-4-pyridinecarboxamide (Isomer) via HATU Coupling[3]

This protocol provides an alternative high-yield strategy using a modern peptide coupling agent, which may be adapted for the target molecule.

Step 1: Reaction Setup

  • In a suitable reaction vessel, combine 3-aminoisonicotinic acid (9.90 g, 71.7 mmol), ammonium hydrochloride (4.98 g, 93.2 mmol), and HATU (35.4 g, 93.2 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) followed by N-ethyl-N-isopropylpropan-2-amine (DIEA, 37.5 mL, 215.02 mmol).

  • Stir the reaction mixture at 40 °C under a nitrogen atmosphere for 72 hours.

Step 2: Work-up and Purification

  • After the reaction is complete, remove the DMF by evaporation under reduced pressure.

  • Purify the crude residue by flash silica gel column chromatography.

  • Elute the column using a gradient of 5% methanol in dichloromethane.

  • Collect the purified fractions and evaporate to dryness to yield 3-aminoisonicotinamide (Reported yield: 8.57 g, 87%) as a yellow gel.[3]

References

Technical Support Center: 4-Amino-3-pyridinecarboxamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-pyridinecarboxamide crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are commonly used for the crystallization of related pyridine derivatives?

A2: For similar aminopyridine and pyridinecarboxamide compounds, polar solvents like ethanol, methanol, and water are often used for crystallization.[1] In some cases, a mixture of a good solvent (where the compound is highly soluble) and a poor or anti-solvent (where the compound is sparingly soluble) is employed to induce crystallization. For instance, a crystallization of 4-Amino-3-pyridinecarboxylic acid from methanol has been reported.[1]

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: There are several potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be a good solvent for your compound, even at elevated temperatures. You may need to select a different, more suitable solvent based on solubility tests.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of your compound has dissolved but a small amount of solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q4: No crystals are forming upon cooling the solution. What are the possible causes and solutions?

A4: The failure of crystals to form is a common issue in crystallization. Here are some troubleshooting steps:

  • Supersaturation: The solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a seed crystal of pure this compound.

  • Excess Solvent: You may have used too much solvent. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Cooling Rate: If the solution was cooled too rapidly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?

A5: "Oiling out" or precipitation occurs when the solute comes out of solution too rapidly or at a temperature above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil or precipitate redissolves. Add a small amount of the "good" solvent to increase the total solvent volume and then allow the solution to cool more slowly.

  • Change Solvent System: The chosen solvent system may not be appropriate. Consider using a different solvent or a solvent/anti-solvent pair.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides an estimated solubility profile based on the properties of structurally similar compounds like 4-aminopyridine and nicotinamide.[2] These estimations are intended as a starting point for solvent screening.

SolventChemical FormulaPolarityEstimated Solubility at 20°CEstimated Solubility at 70°C
WaterH₂OHighModerateHigh
EthanolC₂H₅OHHighModerateHigh
MethanolCH₃OHHighHighHigh
IsopropanolC₃H₈OModerateLowModerate
AcetoneC₃H₆OModerateLowModerate
Ethyl AcetateC₄H₈O₂ModerateLowModerate
DichloromethaneCH₂Cl₂ModerateInsolubleLow
TolueneC₇H₈LowInsolubleInsoluble
HexaneC₆H₁₄LowInsolubleInsoluble

Experimental Protocols

The following are general crystallization protocols that can be adapted for this compound. Optimization will likely be necessary based on the purity of the crude material and the specific impurities present.

Single-Solvent Recrystallization Protocol
  • Solvent Selection: Based on the solubility table, select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol or isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask should be left undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Two-Solvent Recrystallization Protocol
  • Solvent Pair Selection: Choose a "good" solvent in which this compound is highly soluble (e.g., methanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., toluene or hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.

Mandatory Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect, wash, and dry crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? collect->oiling_out troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more 'good' solvent - Cool more slowly - Change solvent system oiling_out->troubleshoot_oiling Yes poor_yield Low Yield? oiling_out->poor_yield No troubleshoot_oiling->dissolve troubleshoot_yield Troubleshoot: - Cool longer/colder - Reduce solvent amount poor_yield->troubleshoot_yield Yes end Pure Crystals poor_yield->end No troubleshoot_yield->cool

Caption: Troubleshooting workflow for crystallization.

CrystallizationProcess start Start: Crude Solid dissolution 1. Dissolution (in minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (remove insoluble impurities) dissolution->hot_filtration crystallization 3. Crystallization (slow cooling) hot_filtration->crystallization cold_filtration 4. Cold Filtration (isolate crystals) crystallization->cold_filtration drying 5. Drying (remove residual solvent) cold_filtration->drying end End: Pure Crystals drying->end

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Improving the Yield of 4-Amino-3-pyridinecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Amino-3-pyridinecarboxamide synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am experiencing a low yield in the synthesis of this compound from 4-aminopyridine-3-carboxylic acid. What are the common causes?

A1: Low yields in this amidation reaction can stem from several factors, primarily related to the activation of the carboxylic acid and the subsequent reaction with ammonia. Common causes include:

  • Incomplete formation of the acyl chloride intermediate: The reaction of 4-aminopyridine-3-carboxylic acid with thionyl chloride (SOCl₂) is crucial for activating the carboxylic acid. If this step is incomplete, the subsequent amidation will be inefficient.

  • Side reactions with thionyl chloride: Excess or uncontrolled reaction with SOCl₂ can lead to the formation of undesired byproducts. The amino group on the pyridine ring can also react with SOCl₂ under harsh conditions.

  • Hydrolysis of the acyl chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. The presence of moisture in the reagents or solvent will convert the acyl chloride back to the carboxylic acid, reducing the yield.

  • Suboptimal reaction temperature: Temperature control is critical. The formation of the acyl chloride may require gentle heating, but excessive temperatures can lead to decomposition. The subsequent amidation with ammonia is typically carried out at a lower temperature to control the exothermic reaction.

  • Inefficient reaction with ammonia: The concentration and addition rate of the ammonia solution can impact the yield. A slow, controlled addition at a low temperature is generally preferred.

Q2: How can I optimize the reaction conditions to improve the yield?

A2: Optimization of the reaction involves careful control of reagents and conditions. Consider the following adjustments:

  • Reagent Stoichiometry: The molar ratio of thionyl chloride to the starting carboxylic acid is a critical parameter. An excess of SOCl₂ is generally used to ensure complete conversion to the acyl chloride, but a large excess can lead to side reactions.

  • Reaction Temperature and Time: The temperature for both the acyl chloride formation and the amidation step should be carefully controlled. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Solvent Choice: Anhydrous solvents are essential to prevent hydrolysis of the acyl chloride intermediate. Tetrahydrofuran (THF) is a commonly used solvent for this reaction.

  • Order of Reagent Addition: The standard procedure involves the slow addition of thionyl chloride to a solution of the carboxylic acid, followed by the removal of excess SOCl₂ before the addition of the ammonia solution.

Q3: What are the potential side products in this reaction and how can I minimize their formation?

A3: A potential side reaction is the dehydration of the primary amide product to a nitrile under harsh conditions, although this is more common with aliphatic amides. Over-reaction with thionyl chloride could also potentially lead to chlorination of the pyridine ring, though this is less common under standard amidation conditions. To minimize side products, it is crucial to control the reaction temperature and the amount of thionyl chloride used.

Q4: I am having trouble with the purification of this compound. What are the recommended procedures?

A4: Purification can often be achieved through crystallization. The crude product can be dissolved in a suitable solvent, such as a mixture of methanol and dichloromethane, and then allowed to crystallize. Washing the filtered solid with a cold solvent can help remove residual impurities. If crystallization is not sufficient, column chromatography on silica gel may be necessary.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of this compound based on typical laboratory procedures.

Starting MaterialActivating AgentAmine SourceSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
4-Aminopyridine-3-carboxylic acidThionyl Chloride (SOCl₂)7N NH₃ in MethanolTHF0 to RT4Not specified in detail

Experimental Protocols

Synthesis of this compound from 4-Aminopyridine-3-carboxylic acid

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Aminopyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • 7N Ammonia solution in methanol

  • Dimethylformamide (DMF), catalytic amount

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a stirring solution of 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0-3.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, remove the volatile components, including excess thionyl chloride, under reduced pressure.

  • Dissolve the crude residue in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 4 hours.

  • Upon completion, collect the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude compound by column chromatography (e.g., using silica gel with a mobile phase of 10% MeOH/10% NH₄OH in DCM) or by crystallization to yield this compound.

Visualized Workflows and Signaling Pathways

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow Start Start: 4-Aminopyridine-3-carboxylic acid Acyl_Chloride_Formation 1. Acyl Chloride Formation - SOCl2, cat. DMF, THF - Room Temperature Start->Acyl_Chloride_Formation Removal_Excess_SOCl2 2. Removal of Excess SOCl2 - Under reduced pressure Acyl_Chloride_Formation->Removal_Excess_SOCl2 Amidation 3. Amidation - 7N NH3 in Methanol, THF - 0°C to Room Temperature Removal_Excess_SOCl2->Amidation Workup 4. Workup - Filtration - Concentration Amidation->Workup Purification 5. Purification - Column Chromatography or Crystallization Workup->Purification End End: this compound Purification->End

Technical Support Center: Purification of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-3-pyridinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities may include unreacted starting materials, reagents, and side-products from the reaction. Given its structure, potential impurities could arise from over-oxidation, incomplete amination, or side reactions involving the amino and carboxamide groups. It is also crucial to consider the potential for the formation of regioisomers as impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The most common and effective techniques include:

  • Recrystallization: This is a primary method for purifying solid organic compounds. Success is highly dependent on the choice of an appropriate solvent or solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reverse-phase HPLC is often the method of choice.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the solubility of structurally similar compounds like 4-aminobenzamide, polar solvents are a good starting point.[1] Small-scale solubility tests with solvents such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof, are recommended to identify the optimal solvent system.[1]

Q4: What are the typical storage conditions for purified this compound?

A4: this compound is a solid that should be stored at room temperature.[2] While studies on the related compound 4-aminopyridine have shown it to be chemically stable under various storage conditions, it is good practice to store the purified compound in a well-sealed container, protected from light and moisture, to prevent potential degradation.[3]

Troubleshooting Guides

Crystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out," or the formation of a liquid phase instead of solid crystals, can occur if the compound is coming out of solution above its melting point or if there are significant impurities.

  • Solution 1: Adjust Solvent Volume. Add a small amount of the hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature during cooling.[4]

  • Solution 2: Slow Down Cooling. Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Solution 3: Consider Impurities. If the problem persists, the issue might be a high level of impurities. Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, or column chromatography before attempting recrystallization again.[4]

Q: Crystal formation is very poor, or no crystals are forming at all. What can I do?

A: This is a common issue that can often be resolved with a few simple techniques.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Solution 2: Seeding. If you have a small amount of pure this compound, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[4]

Column Chromatography Issues

Q: I am getting poor separation of my compound from impurities on a silica gel column. What can I adjust?

A: Poor separation can be due to an inappropriate solvent system or issues with the column packing.

  • Solution 1: Optimize the Mobile Phase. The polarity of the mobile phase is critical. If your compound is eluting too quickly with the impurities, decrease the polarity of the solvent system. Conversely, if your compound is not moving down the column, increase the polarity. Thin Layer Chromatography (TLC) should be used to test different solvent systems before running the column.

  • Solution 2: Check Column Packing. A poorly packed column with air bubbles or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly.

  • Solution 3: Gradient Elution. For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution than an isocratic (constant solvent composition) elution.[5]

Data Presentation

Solubility of Structurally Similar Compounds

The following table summarizes the solubility data for 4-aminobenzamide, a structurally related compound, in various solvents at different temperatures. This data can serve as a useful starting point for selecting solvents for the purification of this compound.[1]

SolventTemperature (°C)Solubility (mole fraction x 10^3)
Methanol1018.25
2025.11
3034.33
4046.52
5062.58
Ethanol108.56
2011.94
3016.49
4022.61
5030.87
Isopropanol104.31
206.13
308.65
4012.08
5016.79
Acetone1019.33
2027.22
3037.98
4052.69
5072.81
Ethyl Acetate101.89
202.83
304.19
406.11
508.81
Water100.45
200.63
300.88
401.22
501.68

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand

  • Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane, determined by TLC analysis)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filter_dry Filter and Dry Crystals cool->filter_dry mother_liquor Mother Liquor (check for product) cool->mother_liquor pure Pure Product filter_dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting_Decision_Tree start Purification Issue Encountered low_yield Low Yield? start->low_yield oiling_out Compound 'Oiling Out'? start->oiling_out poor_separation Poor Separation (Chromatography)? start->poor_separation low_yield->oiling_out No check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes oiling_out->poor_separation No adjust_solvent_vol Adjust Solvent Volume or Slow Cooling oiling_out->adjust_solvent_vol Yes optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Yes

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: 4-Amino-3-pyridinecarboxamide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-Amino-3-pyridinecarboxamide in solution. The information is designed to assist in experimental design, execution, and data interpretation.

Troubleshooting Guides

Encountering unexpected results during degradation studies is common. This guide addresses specific issues that may arise during the analysis of this compound stability.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions (acidic, basic, oxidative, photolytic, thermal). Insufficient stress level (concentration of stressor, duration, temperature, light intensity).Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time. Increase the temperature for thermal degradation. Use a higher intensity light source for photolytic studies. It is suggested to start with extreme conditions (e.g., 0.5N HCl/NaOH, 30% H₂O₂) and shorter time points to establish a degradation profile.[1]
High intrinsic stability of the molecule.While possible, ensure that a sufficiently broad range of stress conditions has been evaluated before concluding exceptional stability.[2]
Analytical method is not stability-indicating.Develop and validate an analytical method (e.g., HPLC) that can separate the parent compound from its degradation products. This can be confirmed by spiking the sample with potential degradation products or by observing new peaks in stressed samples.[3][4]
Rapid and complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment. This allows for the observation of intermediate degradation products and a more accurate determination of the degradation pathway.[1]
Inconsistent or irreproducible degradation results. Poor control of experimental parameters (e.g., temperature fluctuations, inconsistent light exposure, variable pH).Ensure precise control of all experimental variables. Use calibrated equipment, including ovens, water baths, and photostability chambers. Buffer the solutions to maintain a constant pH.
Contamination of reagents or solvents.Use high-purity reagents and solvents. Prepare fresh solutions for each experiment.
Sample handling and storage issues.Ensure consistent sample preparation techniques. Store samples appropriately (e.g., protected from light, at a specific temperature) before analysis to prevent further degradation.
Appearance of multiple, unidentified peaks in the chromatogram. Formation of secondary degradation products.Perform time-course studies to distinguish primary from secondary degradation products. Isolate and characterize the major degradation products using techniques like LC-MS, and NMR.
Impurities in the starting material.Analyze the starting material (time zero sample) to identify any pre-existing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, several degradation pathways can be hypothesized. These include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield 4-amino-3-pyridinecarboxylic acid and ammonia. Base-catalyzed hydrolysis would result in the corresponding carboxylate salt and ammonia.

  • Oxidation: The pyridine ring and the amino group can be susceptible to oxidation.[5] Oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylated derivatives on the pyridine ring.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[6][7] The pyridine ring system can undergo various photochemical reactions, potentially leading to ring opening or the formation of photoproducts.

It is crucial to experimentally verify these potential pathways through forced degradation studies.[1][3]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3] A typical protocol involves exposing a solution of this compound (e.g., 0.1-1 mg/mL) to various stress conditions.[8]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl to the stock solution. Heat at a specified temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH to the stock solution. Keep at room temperature or heat gently.

    • Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide to the stock solution. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70-100°C).

    • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. A control sample protected from stress should be analyzed concurrently.

Q3: What analytical techniques are suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for quantifying the parent compound and its degradation products.[9][10] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[11][12]

Key considerations for analytical method development:

  • Column: A reversed-phase column (e.g., C18) is generally a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate all components.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating.[13]

Visualizations

Hypothetical Degradation Pathways

Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 4-Amino-3-pyridinecarboxylic Acid 4-Amino-3-pyridinecarboxylic Acid This compound->4-Amino-3-pyridinecarboxylic Acid Acid/Base N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative H₂O₂ Photoproducts Photoproducts This compound->Photoproducts UV/Vis Light

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Degradation Studies

Experimental Workflow for Degradation Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidation Oxidation Forced Degradation->Oxidation Photodegradation Photodegradation Forced Degradation->Photodegradation Thermal Degradation Thermal Degradation Forced Degradation->Thermal Degradation Sample Analysis Sample Analysis Acid Hydrolysis->Sample Analysis Base Hydrolysis->Sample Analysis Oxidation->Sample Analysis Photodegradation->Sample Analysis Thermal Degradation->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Identify Degradation Products Identify Degradation Products Data Interpretation->Identify Degradation Products End End Identify Degradation Products->End

Caption: General workflow for conducting forced degradation studies.

References

common issues in 4-Amino-3-pyridinecarboxamide handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues encountered during the handling and storage of 4-Amino-3-pyridinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. Key hazards include:

  • Toxicity: It can be harmful if swallowed, and in contact with skin, and may cause respiratory irritation.[1][2]

  • Irritation: It is known to cause serious eye and skin irritation.[1][2]

  • Environmental Hazards: The compound can be toxic to aquatic life with long-lasting effects.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Store in a dark place under an inert atmosphere at room temperature.[2][5]

  • It should be stored locked up or in an area accessible only to qualified or authorized personnel.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE is crucial to ensure safety when working with this compound. Recommended PPE includes:

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[1][3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3] Immediately change contaminated clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Work should be conducted under a chemical fume hood.[4]

Q4: What should I do in case of accidental exposure?

A4: In the event of accidental exposure, follow these first-aid measures immediately:

  • If Swallowed: Rinse your mouth and call a POISON CENTER or doctor immediately.[1][2]

  • If on Skin: Wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

Troubleshooting Guide

Issue 1: Solubility Problems

Symptom: Difficulty dissolving this compound in common laboratory solvents.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: While its solubility in many common organic solvents is limited, it is soluble in aqueous acid and base.[5]

  • Low Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • pH Dependence: As an amino-substituted pyridine, its solubility is pH-dependent. Adjusting the pH of the aqueous solution may enhance solubility.

Issue 2: Compound Discoloration or Degradation

Symptom: The typically white to off-white solid appears discolored (e.g., yellow or brown) or shows signs of degradation in analytical tests.

Possible Causes & Solutions:

  • Improper Storage: Exposure to light, moisture, or air can lead to degradation. Ensure the compound is stored in a tightly sealed container, in a dark, dry place, preferably under an inert atmosphere.[2][5]

  • Thermal Decomposition: The compound can decompose at high temperatures. Avoid excessive heating during experiments.[6] When heated, it may emit toxic fumes of nitrogen oxides.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause chemical reactions and degradation.[3]

  • Photodegradation: Some pyridine derivatives are susceptible to photodegradation. Storing the compound in an amber vial or a light-blocking container is recommended.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H7N3O[2]
Molecular Weight137.14 g/mol [2]
Melting Point229.5-230.5 °C[2]
Boiling Point (Predicted)377.8±22.0 °C[2]
Density (Predicted)1.323±0.06 g/cm3 [2]
AppearanceWhite to off-white solid[2]
pKa (Predicted)14.60±0.50[2]

Experimental Protocols

Protocol 1: General Procedure for Safe Handling and Weighing

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Put on all required PPE, including safety goggles, lab coat, and appropriate gloves.[3]

  • Weighing: To minimize dust generation, handle the solid carefully. Use a spatula to transfer the desired amount of this compound to a tared weighing vessel. Avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean any spills on the balance and surrounding area using appropriate methods to avoid dust dispersal.

  • Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container according to your institution's guidelines.

Protocol 2: Preparation of an Acidic Aqueous Solution

  • Solvent Preparation: Prepare a dilute aqueous acidic solution (e.g., 0.1 N HCl).

  • Dissolution: While stirring, slowly add the pre-weighed this compound to the acidic solution.

  • Observation: Continue stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Storage: If the solution is to be stored, place it in a tightly sealed, clearly labeled container and store it under appropriate conditions, protected from light.

Visualizations

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in Fume Hood don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to handling dissolve Dissolve/Use in Experiment weigh->dissolve clean Clean Work Area dissolve->clean After experiment dispose Dispose of Waste clean->dispose store Store Compound Properly store->prep_area For next use Storage_Decision_Tree Decision Tree for Proper Storage start Receiving Compound check_container Is container sealed? start->check_container seal_container Seal container tightly check_container->seal_container No find_location Select storage location check_container->find_location Yes seal_container->find_location check_light Is it a dark place? find_location->check_light use_amber Use light-blocking container check_light->use_amber No check_temp Is it room temperature? check_light->check_temp Yes use_amber->check_temp check_ventilation Is it well-ventilated? check_temp->check_ventilation Yes final_storage Store in designated area (Locked if necessary) check_ventilation->final_storage Yes

References

Technical Support Center: Analysis of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 4-Amino-3-pyridinecarboxamide. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the analysis of this compound.

QuestionAnswer
What are the key challenges in the HPLC analysis of this compound? Due to its polar nature, this compound can exhibit poor retention on traditional reversed-phase (RP) columns. Additionally, as a basic compound, it can interact with residual silanols on silica-based columns, leading to peak tailing.[1]
Is derivatization necessary for the GC-MS analysis of this compound? Yes, due to its polar nature and low volatility, derivatization is required to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. Common derivatization techniques for similar amino compounds include silylation.
What are the expected degradation pathways for this compound under stress conditions? While specific degradation pathways for this compound are not extensively documented in the provided search results, related compounds like peptides can undergo deamidation and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.
Are there any known biological signaling pathways involving this compound? The provided search results do not indicate any specific, well-defined signaling pathways directly modulated by this compound. However, related aminopyridine structures have been investigated as inhibitors of certain kinases, suggesting a potential for interaction with cellular signaling cascades. Further research is needed to elucidate any direct roles in signaling.
How can I improve the peak shape for this compound in RP-HPLC? To mitigate peak tailing, consider using a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH < 4), employing an end-capped column, or adding a competing base to the mobile phase. Optimizing the organic modifier concentration and using a column with a different stationary phase chemistry can also improve peak symmetry.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

HPLC Troubleshooting

Issue: Poor Peak Shape (Tailing)

  • Symptom: The peak for this compound shows an asymmetrical tail, leading to inaccurate integration and reduced resolution.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols - Use a modern, high-purity, end-capped C18 column. - Lower the mobile phase pH to 2.5-3.5 with an appropriate buffer (e.g., phosphate or formate) to suppress silanol activity. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites.
Column Overload - Reduce the injection volume or dilute the sample.
Extra-column Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector.

Logical Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_ph Adjust Mobile Phase pH (e.g., to pH 3) check_overload->check_ph If not resolved resolved Problem Resolved check_overload->resolved If resolved use_endcapped Use High-Purity End-Capped Column check_ph->use_endcapped If not resolved check_ph->resolved If resolved add_modifier Add Competing Base to Mobile Phase use_endcapped->add_modifier If not resolved use_endcapped->resolved If resolved check_hardware Optimize Tubing and Connections add_modifier->check_hardware If not resolved add_modifier->resolved If resolved check_hardware->resolved If resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue: Inconsistent Retention Times

  • Symptom: The retention time of the this compound peak shifts between injections or runs.

  • Potential Causes & Solutions:

CauseSolution
Mobile Phase Composition - Ensure accurate and consistent mobile phase preparation. - Degas the mobile phase thoroughly to prevent bubble formation.
Column Equilibration - Allow sufficient time for the column to equilibrate with the mobile phase before each run, especially for gradient methods.
Temperature Fluctuations - Use a column oven to maintain a stable temperature.
Pump Issues - Check for leaks in the pump and ensure a consistent flow rate.
GC-MS Troubleshooting

Issue: No or Low Peak Intensity

  • Symptom: The peak for the derivatized this compound is very small or absent.

  • Potential Causes & Solutions:

CauseSolution
Incomplete Derivatization - Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). - Ensure the sample is completely dry before adding the derivatizing agent, as moisture can inhibit the reaction.
Degradation in Injector - Lower the injector temperature to prevent thermal degradation of the derivative.
Improper Extraction - Ensure the derivatized analyte is efficiently extracted into the organic solvent prior to injection.

Section 3: Experimental Protocols

HPLC Method for Quantitative Analysis (Hypothetical)

This protocol is a generalized starting point based on methods for similar compounds and requires optimization.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis

hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase A) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_system equilibration Column Equilibration hplc_system->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 265 nm separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: General workflow for HPLC analysis.

GC-MS Derivatization and Analysis Protocol (Hypothetical)

This protocol is a generalized starting point and requires optimization.

Derivatization:

  • Evaporate a known amount of the sample containing this compound to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 50-500

Section 4: Quantitative Data Summary

The following tables summarize hypothetical quantitative data for analytical methods. These values are for illustrative purposes and must be determined experimentally.

Table 1: HPLC Method Parameters

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8.50.10.3
Potential Impurity 16.20.050.15
Potential Impurity 210.10.080.24

Table 2: GC-MS Parameters for Derivatized Analyte

DerivativeRetention Time (min)Key Mass Fragments (m/z)
4-Amino(TMS)-3-pyridinecarboxamide(TMS)12.3281 (M+), 266, 194, 73
Potential Derivatized Impurity 110.8TBD
Potential Derivatized Impurity 214.5TBD

(TMS = Trimethylsilyl, TBD = To Be Determined)

References

overcoming solubility issues with 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-3-pyridinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my desired solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • pH Adjustment: The amino group on the pyridine ring allows for salt formation. Adjusting the pH of your aqueous solution can significantly impact solubility.

  • Co-solvents: Employing a co-solvent system can enhance solubility by modifying the polarity of the solvent.

  • Temperature: For some related compounds, solubility increases with temperature.[4] Gentle heating of the solvent may improve dissolution.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can lead to faster dissolution.

Q3: Can you recommend some common solvents to start with for solubility testing?

A3: Based on the solubility of structurally similar compounds, the following solvents are recommended for initial screening:

  • Water (with pH adjustment)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)

Root Cause: The neutral pH of many standard buffers may not be optimal for dissolving this compound, which has a basic amino group.

Troubleshooting Workflow:

start Start: Poor solubility in aqueous buffer step1 Prepare a stock solution in a minimal amount of organic solvent (e.g., DMSO). start->step1 step2 Serially dilute the stock solution into the aqueous buffer. step1->step2 step3 Observe for precipitation. step2->step3 step4 If precipitation occurs, try pH adjustment of the buffer. step3->step4 Precipitation observed end End: Determine optimal pH for solubility. step3->end No precipitation step5a Lower the pH (e.g., to pH 2-5) with dilute HCl. step4->step5a step5b Raise the pH (e.g., to pH 8-10) with dilute NaOH. step4->step5b step6 Assess solubility at different pH values. step5a->step6 step5b->step6 step6->end

Caption: Workflow for troubleshooting poor aqueous solubility.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Assessment: Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.

  • Observation: Vortex each solution and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

  • Quantification (Optional): To quantify solubility, centrifuge the solutions with precipitate, and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Issue 2: Compound Precipitates Out of Solution During Experiment

Root Cause: Changes in experimental conditions such as temperature, pH, or the addition of other reagents can lead to a decrease in the solubility of the compound.

Troubleshooting Strategies:

StrategyDescriptionExperimental Considerations
Co-solvency The addition of a water-miscible organic solvent can increase the solubility of a compound.[5][6]Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Be mindful of the potential effects of the co-solvent on your experimental system.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]Use a surfactant concentration above its critical micelle concentration (CMC). Common non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used. Ensure the surfactant is compatible with your assay.
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility.[8]Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). The stoichiometry of the complex may need to be optimized.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare Co-solvent Mixtures: Prepare your primary solvent (e.g., water or buffer) with varying percentages of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v DMSO).

  • Dissolve Compound: Add a known amount of this compound to each co-solvent mixture to achieve a target concentration.

  • Determine Solubility: Agitate the samples (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically a few hours).

  • Separate Undissolved Solid: Centrifuge the samples to pellet any undissolved compound.

  • Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.

Signaling Pathway and Experimental Workflow Diagrams

In the context of drug discovery and development, a common workflow involves screening a compound for its effect on a biological target. The following diagram illustrates a general workflow for assessing the activity of this compound, assuming a hypothetical target.

compound This compound (Solubilized) target_binding Target Binding Assay (e.g., Kinase Assay) compound->target_binding cellular_assay Cell-Based Assay (e.g., Proliferation Assay) target_binding->cellular_assay Inhibits Target downstream_signaling Analysis of Downstream Signaling (e.g., Western Blot for p-ERK) cellular_assay->downstream_signaling Reduces Cell Viability phenotypic_outcome Phenotypic Outcome (e.g., Apoptosis) downstream_signaling->phenotypic_outcome Modulates Pathway

Caption: Hypothetical experimental workflow for a target-based drug discovery screen.

This generalized diagram can be adapted to specific research contexts. The initial and most critical step, as highlighted in this guide, is achieving adequate solubility of the compound to ensure reliable and reproducible experimental results.

References

protocol modifications for 4-Amino-3-pyridinecarboxamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental protocols and troubleshooting guides for 4-Amino-3-pyridinecarboxamide are not extensively available in the public domain. The following information is largely based on data for the structurally related and well-researched compound, 4-Aminopyridine (4-AP). Researchers should use this guide as a starting point and adapt the protocols and troubleshooting steps for their specific experiments with this compound, with the understanding that the additional carboxamide group may alter the compound's properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of pyridine. While specific research on this compound is limited, its structural similarity to 4-Aminopyridine (4-AP) suggests potential applications in neurological research.[1] 4-AP is known to enhance synaptic transmission and has been investigated for treating conditions like multiple sclerosis and spinal cord injuries.[1][2][3] Therefore, this compound may be explored for similar purposes, particularly in studies involving neuronal signaling and potassium channel modulation.[1]

Q2: What is the likely mechanism of action of this compound?

Based on its structural analog 4-AP, this compound is likely a potassium channel blocker.[1][2][3] By blocking voltage-gated potassium channels, it can prolong the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[3][4] This mechanism is central to the therapeutic effects of 4-AP in demyelinating diseases.[2][4]

Q3: What are the solubility and stability properties of compounds like this compound?

Compounds in this family are generally crystalline solids.[5][6] 4-AP is soluble in water, ethanol, DMSO, and dimethylformamide.[5][7] A stock solution in an organic solvent can be prepared and further diluted into aqueous buffers for biological experiments.[7] Aqueous solutions are best prepared fresh; it is not recommended to store them for more than one day.[7] Stability studies on 4-AP have shown it to be chemically stable in capsule form for extended periods when stored at room temperature and protected from light.[8][9][10]

Q4: What are the key safety precautions when handling this compound?

Similar aminopyridine compounds can be toxic if swallowed, in contact with skin, or inhaled.[11][12][13] It is crucial to handle this compound in a well-ventilated area or a chemical fume hood.[14] Personal protective equipment, including gloves, safety glasses with side shields or goggles, and a lab coat, should be worn.[11][14] In case of contact, immediately flush the affected area with plenty of water.[12][14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect observed Compound Degradation: Improper storage or handling of the compound.- Ensure the compound is stored in a tightly closed container in a cool, dry place.[14] - Prepare fresh aqueous solutions for each experiment.[7] - Verify the purity of your compound stock using analytical methods like HPLC or NMR.
Incorrect Concentration: The effective concentration for this compound may differ from 4-AP.- Perform a dose-response curve to determine the optimal concentration for your specific assay. For 4-AP, concentrations in the micromolar range are often used in vitro.[15][16]
Cell Line/Model Insensitivity: The target potassium channels may not be expressed or may have different sensitivities in your experimental model.- Confirm the expression of relevant potassium channels (e.g., Kv1 family) in your cell line or animal model.[17] - Consider using a positive control, such as 4-AP, to validate the responsiveness of your system.
Precipitation of the compound in cell culture media Low Solubility: The compound may have limited solubility in your specific media formulation at the desired concentration.- First, dissolve the compound in a small amount of a suitable organic solvent like DMSO before diluting it in the culture media.[7] Ensure the final solvent concentration is low and does not affect the cells. - Gently warm the media to aid dissolution, but avoid high temperatures that could degrade the compound.
Observed Cell Toxicity or Death High Concentration: The concentration used may be cytotoxic.- Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration range of the compound.[16][18] - Lower the working concentration to a non-toxic level that still elicits a biological effect.
Solvent Toxicity: The organic solvent used to dissolve the compound may be toxic to the cells at the final concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is well below the toxic threshold for your cell type (typically <0.5%).

Experimental Protocols

General Stock Solution Preparation
  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Dissolve the powder in a suitable organic solvent such as DMSO to create a concentrated stock solution (e.g., 10-100 mM).[7] Ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay (Example: Neuronal Cell Line)
  • Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed cell culture media to achieve the desired final concentrations. Remember to include a vehicle control (media with the same final concentration of the organic solvent used for the stock solution).

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Analysis: After incubation, perform the desired endpoint analysis, such as measuring neurotransmitter release, assessing cell viability (e.g., MTT assay), or evaluating changes in gene or protein expression.

Data Presentation

Table 1: Solubility of 4-Aminopyridine (as a reference)

SolventSolubility
Water~50 mg/mL[19]
EthanolSoluble[5]
DMSO~30 mg/mL[7]
Dimethyl formamide~30 mg/mL[7]
PBS (pH 7.2)~30 mg/mL[7]

Table 2: Stability of 4-Aminopyridine Capsules (as a reference)

Storage ConditionDurationStability
Refrigerated (4°C), protected from light6 monthsStable[9][10]
Room Temperature (22-24°C), protected from light6 monthsStable[9][10]
Elevated Temperature (37°C), protected from light1 monthStable[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilute Serial Dilutions (in Culture Media) stock->dilute treat Treat Cells dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate endpoint Endpoint Analysis (e.g., Viability, Neurotransmitter Release) incubate->endpoint

Caption: General experimental workflow for in vitro cell-based assays.

troubleshooting_logic start No/Inconsistent Biological Effect cause1 Compound Degradation? start->cause1 cause2 Incorrect Concentration? start->cause2 cause3 Model Insensitivity? start->cause3 solution1 Prepare Fresh Solutions Verify Purity cause1->solution1 solution2 Perform Dose-Response Curve cause2->solution2 solution3 Confirm Target Expression Use Positive Control cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_compound Compound Action cluster_channel Ion Channel cluster_effect Cellular Effect compound This compound (Hypothesized) k_channel Voltage-Gated K+ Channel compound->k_channel Blocks ap Prolonged Action Potential k_channel->ap Inhibition leads to ca_influx Increased Ca2+ Influx ap->ca_influx nt_release Enhanced Neurotransmitter Release ca_influx->nt_release

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Synthesis of 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Amino-3-pyridinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Amidation of 4-Aminonicotinic Acid: This involves the activation of the carboxylic acid group of 4-aminonicotinic acid followed by reaction with an ammonia source. Peptide coupling agents are often employed to facilitate this transformation.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the amination of a precursor like 4-chloro-3-pyridinecarboxamide, where the chlorine atom is displaced by an amino group.

Q2: My final product is yellow or brown instead of the expected off-white solid. What is the likely cause?

A2: Discoloration often indicates the presence of oxidized impurities. The amino group on the pyridine ring is susceptible to oxidation, which can form colored byproducts. This can be exacerbated by exposure to air, high temperatures, or certain metal ions during the reaction or workup.

Q3: The yield of my reaction is consistently low. What are the potential reasons?

A3: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of significant amounts of side products will consume starting material and lower the yield of the desired product.

  • Hydrolysis: If water is present in the reaction mixture, particularly at elevated temperatures, the carboxamide group can hydrolyze back to the carboxylic acid.

  • Product Loss During Workup/Purification: The product may be partially lost during extraction or purification steps. Ensure pH is optimized during aqueous extractions to minimize the product's solubility in the aqueous phase.

Q4: I am seeing an unexpected peak in my LC-MS analysis. What could it be?

A4: The identity of the impurity depends on your synthetic method.

  • From 4-Aminonicotinic Acid: You might be observing unreacted starting material, byproducts from the coupling reagent, or a dimer formed by the intermolecular reaction between two molecules of the starting material.

  • From 4-Chloro-3-pyridinecarboxamide: Common impurities include unreacted starting material or the corresponding 4-hydroxypyridine-3-carboxamide, formed by hydrolysis of the starting material.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product Discoloration (Yellow/Brown) Oxidation of the amino group.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Avoid excessive heat.- Purify the crude product using column chromatography or recrystallization.
Low Yield Incomplete amidation of 4-aminonicotinic acid.- Increase the equivalents of the coupling agent and/or ammonia source.- Extend the reaction time and monitor by TLC.- Ensure the coupling agent is fresh and active.
Hydrolysis of the carboxamide or chloro-substituent.- Use anhydrous solvents and reagents.- Control the reaction temperature; high temperatures can promote hydrolysis.[2]
Multiple Spots on TLC (Impure Product) Formation of side products from the coupling reaction.- Optimize the reaction temperature; lower temperatures may increase selectivity.- Choose a different coupling agent.- Purify via column chromatography.
Formation of 4-hydroxypyridine byproduct (from 4-chloro route).- Strictly exclude water from the reaction.- Use a non-aqueous base if required.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction.- Use a different solvent for extraction (e.g., ethyl acetate, dichloromethane).

Experimental Protocols

Protocol: Synthesis via Amidation of 4-Aminonicotinic Acid

This protocol is based on a general procedure for the synthesis of a related isomer, 3-aminoisonicotinamide, and is adapted for this compound.[3]

Reagents and Materials:

  • 4-Aminonicotinic acid

  • Ammonium chloride (NH₄Cl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminonicotinic acid (1.0 eq) and ammonium chloride (1.3 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.3 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Amide Coupling Conditions

Coupling Agent Base Solvent Typical Temp. Typical Time Notes
HATUDIPEADMF0 °C to RT12-24 hHigh efficiency, but byproducts can be difficult to remove.[4]
HBTU/HOBtDIPEADMF0 °C to RT12-24 hA classic combination for minimizing racemization in peptide synthesis.
EDC/HOBtDIPEA/DMAPDCM/DMF0 °C to RT12-24 hWater-soluble carbodiimide; byproducts are easily removed with an aqueous wash.[4]
SOCl₂PyridineDCM/Toluene0 °C to Reflux2-6 hForms the acyl chloride in situ; can lead to chlorinated byproducts if not controlled.[5]

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow start Start: 4-Aminonicotinic Acid coupling Amide Coupling (e.g., HATU, DIPEA, NH4Cl in DMF) start->coupling monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring monitoring->coupling If incomplete workup Aqueous Workup (Quench & Extract) monitoring->workup If complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Flowchart Troubleshooting Low Yield start Low Yield Observed check_sm Check TLC/LC-MS for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present increase_reagents Action: - Increase coupling agent - Extend reaction time sm_present->increase_reagents Yes check_impurities Analyze Impurities sm_present->check_impurities No end Improved Yield increase_reagents->end hydrolysis_product Hydrolysis Product (4-Aminonicotinic Acid)? check_impurities->hydrolysis_product use_anhydrous Action: - Use anhydrous reagents/solvents - Run under inert gas hydrolysis_product->use_anhydrous Yes other_impurity Other Impurity? hydrolysis_product->other_impurity No use_anhydrous->end optimize Action: - Optimize temperature - Change coupling agent other_impurity->optimize Yes optimize->end

Caption: A logical flowchart for troubleshooting low reaction yields.

Side_Reaction Potential Side Reactions sm 4-Aminonicotinic Acid desired_path Desired Reaction sm->desired_path side_path1 Side Reaction 1: Hydrolysis sm->side_path1 + H2O reagents + Coupling Agent + NH3 source reagents->desired_path reagents->side_path1 + H2O product This compound desired_path->product side_path2 Side Reaction 2: Oxidation product->side_path2 + [O] hydrolysis_product Reverts to Starting Material side_path1->hydrolysis_product oxidized_product Colored Impurities side_path2->oxidized_product

Caption: Key side reactions in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-pyridinecarboxamide and Other Pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pyridine-Based Compounds in Therapeutic Research

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1] This guide provides a comparative overview of 4-Amino-3-pyridinecarboxamide and other significant pyridine derivatives, supported by experimental data from various studies. The focus is on their anticancer, antimicrobial, and enzyme inhibitory properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are integral to the development of new pharmaceuticals. Their ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes them highly attractive in the design of molecules with specific biological targets.[1][2] Pyridine derivatives have been successfully developed into drugs for a wide range of conditions, including tuberculosis (e.g., isoniazid), hypertension, and cancer.[3]

This compound: An Underexplored Derivative with Therapeutic Potential

This compound is a pyridine derivative that, while being a valuable chemical intermediate, remains relatively underexplored in terms of its biological activities. Its structure, featuring an amino group and a carboxamide moiety, suggests potential for various biological interactions. While direct comparative studies with extensive experimental data on this compound are limited in the current literature, we can infer its potential by examining structurally related pyridine derivatives that have been more thoroughly investigated.

Comparative Analysis of Pyridine Derivatives

To provide a framework for evaluating the potential of this compound, this section presents a comparative analysis of other pyridine derivatives for which experimental data is available.

Anticancer Activity

Several classes of pyridine derivatives have demonstrated significant anticancer properties. The following tables summarize the cytotoxic activities of selected pyridine-urea and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
8d 4-Bromophenyl urea3.031.63
8b 4-Chlorophenyl urea4.682.50
8a 4-Fluorophenyl urea7.035.14
Doxorubicin Standard Drug1.93-
Sorafenib Standard Drug4.50-

Data extracted from a study on pyridine-ureas as potential anticancer agents. The results highlight that compound 8e exhibited significantly higher potency than the standard chemotherapeutic drug Doxorubicin.[2]

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)
HS-104 MCF-7 (Breast Cancer)1.2
HS-106 MCF-7 (Breast Cancer)< 10
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
IP-7 HCC1937 (Breast Cancer)79.6

Data from studies on novel imidazopyridine derivatives.[4]

Antimicrobial Activity

Pyridine derivatives have also been investigated for their potential as antimicrobial agents. The following table presents the in vitro antibacterial activity of a series of pyridine chalcone derivatives.

Table 3: In Vitro Antibacterial Activity of Pyridine Chalcone Derivatives

Compound IDR1R2MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. MRSA (Clinical Isolate)
5a HH1632
5b 4-ClH816
5c 4-FH816
5d 4-NO2H48
5e 2,4-diClH48
Ciprofloxacin Standard Drug-0.51

Data from a comparative guide on the biological activities of pyridine derivatives.

Enzyme Inhibition

The ability of pyridine derivatives to inhibit specific enzymes is a key mechanism of action for many drugs. For instance, nicotinamide, a well-known pyridinecarboxamide, has been shown to inhibit cytochrome P450 enzymes.[5]

Table 4: Inhibition of Human Cytochrome P450 Enzymes by Nicotinamide

EnzymeKi (mM)
CYP2D6 19 ± 4
CYP3A4 13 ± 3
CYP2E1 13 ± 8

Data from a study on the inhibition of human P450 enzymes by nicotinic acid and nicotinamide.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols cited in the context of evaluating pyridine derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate for cell attachment seed_cells->incubate_attach add_compounds Add serial dilutions of pyridine derivatives incubate_attach->add_compounds incubate_treatment Incubate for 48/72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PyridineDerivative Pyridine Derivative (e.g., Imidazo[1,2-a]pyridine) PyridineDerivative->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this guide has presented comparative data for several classes of pyridine derivatives, it also highlights the significant gap in our understanding of this compound. The presented data on anticancer, antimicrobial, and enzyme inhibitory activities of other pyridine derivatives serves as a valuable benchmark for future investigations into this promising, yet understudied, compound.

Future research should focus on:

  • Systematic evaluation of the biological activities of this compound against a panel of cancer cell lines, microbial strains, and relevant enzymes.

  • Structure-activity relationship (SAR) studies to optimize the structure of this compound for enhanced potency and selectivity.

  • Elucidation of the mechanism of action of this compound to identify its molecular targets and affected signaling pathways.

By undertaking these studies, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.

References

A Comparative Guide to the Biological Activities of Nicotinamide and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on 4-Amino-3-pyridinecarboxamide:

Initial research indicates a significant lack of publicly available scientific literature detailing the specific biological activities of this compound. While synthesis and chemical properties of related compounds are documented, in-depth studies on its mechanism of action, quantitative biological data, and specific signaling pathways appear to be limited.

Therefore, this guide provides a comprehensive comparison of two closely related and extensively researched isomers of pyridinecarboxamide: Nicotinamide (also known as niacinamide) and Nicotinic Acid (also known as niacin). Both are forms of Vitamin B3 and serve as precursors to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), yet they exhibit distinct pharmacological profiles.[1] This comparison will be valuable for researchers in drug discovery and development by providing a clear overview of their respective biological activities, supported by experimental data and protocols.

Overview of Biological Activities

Nicotinamide and Nicotinic Acid, while both contributing to the cellular pool of NAD+, have different primary mechanisms of action and therapeutic applications.[2]

  • Nicotinamide: Primarily functions as a precursor to NAD+ within the cell and is involved in a wide range of cellular processes, including energy metabolism, DNA repair, and inflammation modulation.[3][4] It is well-tolerated and does not typically cause the flushing associated with Nicotinic Acid.[2]

  • Nicotinic Acid: Is recognized for its potent effects on lipid profiles.[5] At pharmacological doses, it is used to treat dyslipidemia by lowering LDL cholesterol and triglycerides while increasing HDL cholesterol.[6] These effects are largely mediated by its action on specific cell surface receptors.[5]

Comparative Data on Biological Activities

The following table summarizes key quantitative data related to the biological activities of Nicotinamide and Nicotinic Acid.

ParameterNicotinamideNicotinic AcidReference(s)
Primary Mechanism NAD+ precursor, PARP inhibitorGPR109A receptor agonist[3][5]
Effect on Lipid Profile Does not significantly alter lipid profilesReduces LDL (10-25%), Triglycerides (20-50%); Increases HDL (10-30%)[7]
Anti-inflammatory Action Inhibits pro-inflammatory cytokines (IL-1, IL-6, TNF-α)Pro-inflammatory prostaglandin release (causes flushing)[8]
DNA Repair Enhances DNA repair via NAD+ synthesis for PARP activityIndirectly supports DNA repair as a NAD+ precursor[4]
Cellular Energy Increases cellular energy (ATP) by boosting NAD+ levelsPrecursor for NAD+ synthesis[4]
Skin Health Improves skin barrier, reduces sebum, anti-acne, depigmentingCan cause skin flushing[4]
Common Dosage (Therapeutic) 500 mg twice daily (for skin conditions)500 mg to 3000 mg daily (for dyslipidemia)[4][6]

Signaling Pathways and Mechanisms of Action

Nicotinamide Signaling Pathway

Nicotinamide primarily exerts its effects intracellularly after being converted to NAD+. This coenzyme is crucial for the function of several enzyme families, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), which are involved in gene expression, DNA repair, and stress resistance.[3]

Nicotinamide_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nicotinamide_ext Nicotinamide Nicotinamide_int Nicotinamide Nicotinamide_ext->Nicotinamide_int Transport NAMPT NAMPT Nicotinamide_int->NAMPT Substrate NMN NMN NAMPT->NMN Converts to NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Synthesizes PARP PARP NAD->PARP Activates Sirtuins Sirtuins NAD->Sirtuins Activates Energy_Metabolism Cellular Energy Metabolism NAD->Energy_Metabolism Coenzyme for DNA_Repair DNA Repair PARP->DNA_Repair Mediates Gene_Expression Gene Expression & Stress Resistance Sirtuins->Gene_Expression Regulates

Nicotinamide's intracellular conversion to NAD+ and subsequent roles.
Nicotinic Acid Signaling Pathway

Nicotinic Acid's primary pharmacological effects on lipid metabolism are mediated by its binding to the G protein-coupled receptor GPR109A, which is highly expressed in adipocytes.[9] This interaction inhibits adenylyl cyclase, leading to a cascade of downstream effects that ultimately reduce circulating free fatty acids.[10]

Nicotinic_Acid_Pathway cluster_extracellular Extracellular Space cluster_adipocyte Adipocyte Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA_release Free Fatty Acid Release Lipolysis->FFA_release Leads to

Nicotinic Acid's mechanism of action via the GPR109A receptor in adipocytes.

Experimental Protocols

Quantification of Nicotinamide and Nicotinic Acid in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection.[11]

Objective: To accurately measure the concentration of Nicotinamide and Nicotinic Acid in plasma, serum, or tissue extracts.

Protocol:

  • Sample Preparation:

    • For plasma or serum, perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile.

    • For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 261 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of Nicotinamide and Nicotinic Acid.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for detecting these compounds and their metabolites.[11]

Assessment of NAD+ Levels (A Downstream Marker of Nicotinamide Activity)

Method: Enzymatic Cycling Assay.[12]

Objective: To quantify the total NAD+ and NADH concentration in cell or tissue lysates.

Protocol:

  • Sample Preparation:

    • Lyse cells or homogenized tissue in an appropriate extraction buffer.

    • Heat the lysate to degrade interfering enzymes.

    • Centrifuge to remove debris.

  • Assay Procedure:

    • Prepare a master mix containing alcohol dehydrogenase, a tetrazolium dye (e.g., MTT), and diaphorase.

    • Add the sample lysate to the master mix in a 96-well plate.

    • The alcohol dehydrogenase will oxidize a substrate, reducing NAD+ to NADH.

    • Diaphorase then uses the newly formed NADH to reduce the tetrazolium dye, resulting in a color change.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis:

    • Measure the absorbance at a wavelength appropriate for the chosen dye (e.g., 570 nm for MTT).

    • Quantify the NAD+/NADH concentration by comparing the absorbance to a standard curve prepared with known concentrations of NAD+.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the in vitro efficacy of Nicotinamide and a test compound on a specific cellular process, such as inflammation.

Experimental_Workflow start Start: Cell Culture (e.g., Macrophages) treatment Treatment Groups: 1. Vehicle Control 2. Nicotinamide (Positive Control) 3. Test Compound start->treatment stimulation Induce Inflammatory Response (e.g., with LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection cell_lysis Lyse Cells for Protein/RNA incubation->cell_lysis elisa ELISA for Cytokine Secretion (e.g., TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (e.g., p-NF-κB) cell_lysis->western_blot qpcr qPCR for Gene Expression (e.g., TNF-α mRNA) cell_lysis->qpcr data_analysis Data Analysis and Comparison elisa->data_analysis western_blot->data_analysis qpcr->data_analysis

References

Comparative Analysis of 4-Amino-3-pyridinecarboxamide Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available experimental data for structural analogs of 4-Amino-3-pyridinecarboxamide reveals their potential as promising candidates in anticancer and antimicrobial research. While direct experimental results for this compound are not extensively available in the public domain, analysis of closely related pyridinecarboxamide and aminopyridine derivatives provides valuable insights into its potential biological activities and therapeutic applications.

This guide offers a comparative overview of the performance of various analogs of this compound, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and hypothesis-driven research in this area.

Physicochemical Properties of Pyridinecarboxamide Derivatives

The physicochemical properties of pyridinecarboxamide derivatives are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and target binding. A summary of key computed and experimental properties for representative compounds is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsReference
Nicotinamide C₆H₆N₂O122.12-0.412PubChem CID: 936
4-Aminoquinoline-3-carboxamide C₁₀H₉N₃O187.200.923PubChem CID: 23132160
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone C₇H₉N₅S195.25N/A34[1]

Comparative Biological Activity

Derivatives of pyridinecarboxamide have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents. The following tables summarize the in vitro efficacy of several analogs against various cell lines and microbial strains.

Anticancer Activity

The antiproliferative activity of pyridine derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Experimental AssayReference
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)HeLa34.3 ± 2.6Cytotoxicity Assay[2]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib)MCF-750.18 ± 1.11Cytotoxicity Assay[2]
Pyridin-3-yl pyrimidine (A8)K562 (leukemia)0.12Anti-proliferation Assay[3]
Pyridin-3-yl pyrimidine (A5)K562 (leukemia)0.16Anti-proliferation Assay[3]
4-methoxypyrido[4,3-a]phenazineH69/P (lung)0.0025 - 0.026Cytotoxicity Assay[4]
bis(5-methylDACA)Lewis Lung Carcinoma0.002Cytotoxicity Assay[5]
Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Naphthamide derivative (13c)Mycobacterium tuberculosis (drug-sensitive)6.55[6]
Naphthamide derivative (13d)Mycobacterium tuberculosis (drug-sensitive)7.11[6]
Isonicotinamide antibacterial (4)Clostridioides difficile0.25[7]
Thienopyridine derivative (12a)E. coli19.5[8]
Thienopyridine derivative (12a)B. mycoides< 4.8[8]
Thienopyridine derivative (12a)C. albicans< 4.8[8]

Structure-Activity Relationship (SAR) Insights

Review of the literature on pyridine derivatives highlights several structural features that influence their biological activity.[9] For antiproliferative activity, the presence and position of substituents such as methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance efficacy.[9] Conversely, bulky groups or halogen atoms may decrease activity.[9] In the context of antimicrobial agents, modifications to the pyridine core and the carboxamide linker have been shown to significantly impact potency and selectivity against different bacterial strains.[7] For instance, in a series of picolinamide antibacterials, the substitution pattern on the pyridine ring was crucial for activity against Clostridioides difficile.[7]

Based on these general SAR trends, it can be hypothesized that the amino group at the 4-position and the carboxamide at the 3-position of this compound could contribute to its potential biological activity, likely through hydrogen bonding interactions with target enzymes or receptors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridinecarboxamide analogs.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyridinecarboxamide Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis antimicrobial->pathway_analysis

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of pyridinecarboxamide derivatives.

signaling_pathway receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Pyridinecarboxamide Analog inhibitor->pi3k

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development, indicating potential inhibition by pyridinecarboxamide analogs.[3]

References

Comparative Analysis of 4-Amino-3-pyridinecarboxamide Derivatives and Sorafenib in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of 4-Amino-3-pyridinecarboxamide against the well-established multi-kinase inhibitor, Sorafenib. This analysis is based on available preclinical data and aims to highlight the potential of the pyridinecarboxamide scaffold in the development of novel anticancer therapeutics.

While direct biological activity data for this compound is limited in publicly available literature, numerous studies on its derivatives and structurally related compounds suggest a strong potential for anticancer properties. These derivatives often feature the core pyridine ring, which is also a key structural component of several approved kinase inhibitors.

Reference Compound: Sorafenib

Sorafenib (Nexavar®) is an orally active multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory thyroid cancer.[1] Its mechanism of action involves the inhibition of several protein kinases involved in both tumor cell proliferation and angiogenesis.[2][3][4]

Mechanism of Action: A Tale of Two Scaffolds

Derivatives of this compound have been shown to target key signaling pathways implicated in cancer progression, exhibiting inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and lipid kinases such as Phosphoinositide 3-kinase delta (PI3Kδ).

Sorafenib, the reference compound, exerts its anticancer effects through a dual mechanism: it inhibits the RAF/MEK/ERK signaling pathway within tumor cells and targets receptor tyrosine kinases like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) in the tumor vasculature, thereby cutting off the tumor's blood supply.[2][3][5]

Below is a diagram illustrating the signaling pathways targeted by both classes of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR / PDGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Growth Factors AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Pyridine_Deriv This compound Derivatives Pyridine_Deriv->RTK Inhibits (VEGFR-2) Pyridine_Deriv->PI3K Inhibits (PI3Kδ)

Fig. 1: Targeted Signaling Pathways

Comparative In Vitro Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives against key cancer-related kinases and cancer cell lines, in comparison to Sorafenib.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50Reference
Pyridine-Urea Derivative 8e VEGFR-23.93 ± 0.73 µM[6]
Pyridine-Urea Derivative 8b VEGFR-25.0 ± 1.91 µM[6]
Sorafenib Raf-16 nM[7][8]
B-Raf22 nM[7][8]
VEGFR-290 nM[7][9]
VEGFR-320 nM[7][9]
PDGFR-β57 nM[7][9]
c-KIT68 nM[7][9]
FLT358 nM[7][9]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundCell LineIC50Reference
Pyridine-Urea Derivative 8e MCF-7 (Breast Cancer)0.22 µM (48h)[6]
Sorafenib MCF-7 (Breast Cancer)4.50 µM (48h)[6]
HepG2 (Liver Cancer)7.10 µM (72h)[10]
Huh7 (Liver Cancer)11.03 µM (72h)[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2)

This protocol outlines a common luminescence-based assay to determine the in vitro potency of a test compound against VEGFR-2. The principle relies on quantifying the amount of ATP consumed during the kinase reaction.

G A Prepare Master Mix (Kinase Buffer, ATP, Substrate) B Add Master Mix to 96-well plate A->B C Add Test Compound (or DMSO control) B->C D Add VEGFR-2 Enzyme to initiate reaction C->D E Incubate at 30°C for 45 min D->E F Add Kinase-Glo® Reagent to stop reaction and generate signal E->F G Incubate at RT for 15 min F->G H Read Luminescence G->H

Fig. 2: Kinase Assay Workflow

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP

  • Substrate (e.g., PTK Substrate, Poly(Glu:Tyr, 4:1))

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White 96-well plates

  • Luminometer

Procedure:

  • A master mix containing kinase buffer, ATP, and substrate is prepared.

  • 25 µL of the master mix is added to each well of a 96-well plate.

  • The test compound at various concentrations (typically in serial dilutions) is added to the respective wells. A DMSO control (vehicle) is also included.

  • The kinase reaction is initiated by adding the diluted VEGFR-2 enzyme to each well.

  • The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • 50 µL of Kinase-Glo® MAX reagent is added to each well to stop the reaction and generate a luminescent signal.

  • The plate is incubated at room temperature for 15 minutes to stabilize the signal.

  • The luminescence is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[11][12]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Test Compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[6][13]

Conclusion

Derivatives of this compound have demonstrated promising in vitro anticancer activity, with some compounds exhibiting greater potency against the MCF-7 breast cancer cell line than the established drug, Sorafenib.[6] While Sorafenib is a multi-kinase inhibitor with a broad spectrum of targets, the investigated pyridine-urea derivatives show potent inhibition of VEGFR-2, a key player in tumor angiogenesis.[6] The pyridinecarboxamide scaffold represents a valuable starting point for the design and development of novel kinase inhibitors. Further investigation, including broader kinase profiling, in vivo efficacy studies, and ADME/Tox profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Comparative Analysis of 4-Amino-3-pyridinecarboxamide Analogs and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-pyridinecarboxamide scaffold and its bioisosteres, such as 4-aminoquinolines and pyrrolopyrimidines, are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various analogs, focusing on their performance as kinase inhibitors and other therapeutic agents. The information is compiled from recent studies to aid in structure-activity relationship (SAR) understanding and guide future drug design efforts.

Performance Comparison of Analogs

The following tables summarize the quantitative data for different analogs, highlighting their chemical structure, biological target, and potency.

Table 1: 4-Amino-Pyridine/Quinoline Carboxamide Analogs as Kinase Inhibitors
Compound IDCore ScaffoldR Group / SubstitutionTarget KinaseIC50 / KiTherapeutic Area
AZD5363 [1]4-Amino-piperidine-4-carboxamideN-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)AktNot specified in abstractOncology
Compound 25 [2]4-Aminoquinoline-3-carboxamideNot specified in abstractBTK (wild-type)IC50 = 5.3 nMAutoimmune Diseases
Compound 25 [2]4-Aminoquinoline-3-carboxamideNot specified in abstractBTK (C481S mutant)IC50 = 39 nMAutoimmune Diseases
Compound A5 [3]6-Pyridylquinazoline4-(piperid-3-yl)amino substitutionPI3KδIC50 = 1.3 nMOncology
Compound A8 [3]6-Pyridylquinazoline4-(piperid-3-yl)amino substitutionPI3KδIC50 = 0.7 nMOncology
ABT-702 [4]Pyrido[2,3-d]pyrimidine4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)Adenosine KinaseIC50 = 1.7 nMPain and Inflammation
N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives [5]N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazoleVariousPKCβIIKi = 0.1-181 nMDiabetic Complications
Table 2: Other Biologically Active 4-Aminopyridine Analogs
Compound ClassCore ScaffoldBiological ActivityKey FindingsTherapeutic Area
4-Aminopyridine-peptide derivatives [6]4-AminopyridineNeuroprotective~150 times lower toxicity than 4-aminopyridine.Neurodegenerative Disorders
4-Anilino-7-pyridyl-3-quinolinecarbonitriles [7]4-Anilino-3-quinolinecarbonitrileSrc Kinase InhibitionPotent in vivo anti-tumor activity in a xenograft model.Oncology
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles [8]2-Imino-1,2-dihydropyridine-3-carbonitrilePDE3A Inhibition, CytotoxicityDirect correlation between PDE3 inhibition and anticancer activity.Oncology

Experimental Protocols

Below are generalized methodologies for key experiments cited in the analysis. For detailed protocols, please refer to the specific publications.

Kinase Inhibition Assays

Enzymatic assays are typically performed to determine the inhibitory activity of the compounds against the target kinase. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated. For instance, the potency of compounds against Src kinase was determined using both enzyme and cell-based assays[7]. Similarly, the inhibitory effects on Bruton's Tyrosine Kinase (BTK) were evaluated to determine IC50 values[2].

Cell Proliferation and Cytotoxicity Assays

The effect of the analogs on cell viability is assessed using various cell lines relevant to the therapeutic area. A standard method is the MTT assay, which measures the metabolic activity of cells. For example, the cytotoxic effects of novel pyridine derivatives were evaluated on MCF-7 and HeLa cell lines[8]. The anti-proliferative activity of PI3Kδ inhibitors was tested against the SU-DHL-6 cell line[3].

In Vivo Efficacy Models

The therapeutic potential of promising compounds is evaluated in animal models of the disease. For cancer, this often involves xenograft models where human tumor cells are implanted in immunocompromised mice. The effect of the compound on tumor growth is then monitored. For example, the in vivo anti-tumor activity of a Src kinase inhibitor was demonstrated in a xenograft model[7]. For rheumatoid arthritis, a rodent collagen-induced arthritis model was used to assess the ability of a BTK inhibitor to reduce paw swelling[2].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and a general workflow for drug discovery involving these analogs.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation AZD5363 AZD5363 (Inhibitor) AZD5363->Akt

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for cancer therapy. AZD5363 is an inhibitor of Akt.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Calcium Calcium Mobilization DAG_IP3->Calcium NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation and Survival Calcium->Proliferation NFkB->Proliferation BTKi Compound 25 (BTK Inhibitor) BTKi->BTK

Caption: The B-cell receptor signaling pathway, with BTK as a key component, is crucial for B-cell development and is a target for autoimmune diseases.

Drug_Discovery_Workflow Start Target Identification and Validation HTS High-Throughput Screening (HTS) Start->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical In vivo efficacy Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of novel therapeutic agents, from initial target identification to clinical trials.

References

The Specificity of 4-Amino-3-pyridinecarboxamide Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of potent and selective kinase inhibitors. This guide provides a detailed comparison of the specificity of two prominent inhibitors derived from related scaffolds: Capivasertib (AZD5363) , a pan-Akt inhibitor, and the experimental Bruton's Tyrosine Kinase (BTK) inhibitor Compound 25 , which features a 4-aminoquinoline-3-carboxamide core. By examining their inhibitory profiles and the experimental methods used to determine them, this guide offers insights into the specificity of these compounds and their potential therapeutic applications.

Section 1: Comparative Kinase Inhibition Profiles

The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing efficacy. The following tables summarize the inhibitory potency (IC50) of Capivasertib and Compound 25 against their primary targets and other kinases.

Capivasertib (AZD5363): A Pan-Akt Inhibitor

Capivasertib is a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase Akt.[1] Its high potency against Akt1, Akt2, and Akt3 makes it a valuable tool for interrogating the Akt signaling pathway, which is frequently dysregulated in cancer.[2]

Target KinaseIC50 (nM)Reference Compound(s)
Akt1 3 -
Akt2 8 -
Akt3 8 -
P70S6K6-
PKA7-
ROCK260-
ROCK1470-
Table 1: Inhibitory potency of Capivasertib (AZD5363) against Akt isoforms and selected off-target kinases. Data sourced from publicly available information.[3][4]

As shown in the table, Capivasertib exhibits single-digit nanomolar potency against all Akt isoforms. While it also shows potent inhibition of the related AGC kinases P70S6K and PKA, it is significantly less potent against ROCK kinases, demonstrating a degree of selectivity.[4]

Compound 25: A Reversible BTK Inhibitor

Compound 25 is a novel, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) built upon a 4-aminoquinoline-3-carboxamide scaffold.[5] BTK is a critical component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies and autoimmune diseases.[6] A significant advantage of this compound is its potent inhibition of both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors like ibrutinib.[5]

Target KinaseIC50 (nM)Alternative Inhibitors (for context)
BTK (Wild-Type) 5.3 Ibrutinib (1.5 nM), Acalabrutinib (5.1 nM)
BTK (C481S Mutant) 39 Ibrutinib (>1000 nM)
Table 2: Inhibitory potency of Compound 25 against wild-type and mutant BTK. Data for Compound 25 is from the primary publication.[5] Comparative data for Ibrutinib and Acalabrutinib is provided for context.[7]

While a broad kinase selectivity panel for Compound 25 is not publicly available, its high potency against the primary target, including a key resistance mutant, highlights its potential. For context, second-generation BTK inhibitors like acalabrutinib were developed to have greater selectivity and fewer off-target effects than the first-generation inhibitor ibrutinib, which is known to inhibit other kinases such as EGFR and ITK.[7]

Section 2: Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.

The Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell survival, proliferation, and metabolism.[5][7] Capivasertib's inhibition of Akt blocks downstream signaling, leading to anti-proliferative effects.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Targets (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Capivasertib Capivasertib (AZD5363) Capivasertib->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by Capivasertib.

The BTK Signaling Pathway

BTK is a key mediator of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, and survival. Inhibition of BTK by compounds like Compound 25 disrupts this pathway.

BTK_Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn / Syk BCR->LynSyk Activates BTK BTK LynSyk->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Compound25 Compound 25 Compound25->BTK Inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB / NFAT Activation DAG->NFkB CaFlux Ca²⁺ Mobilization IP3->CaFlux CaFlux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: The B-Cell Receptor (BCR) signaling pathway showing inhibition by Compound 25.

Section 3: Experimental Protocols

The following are representative protocols for the enzymatic assays used to determine the IC50 values of the discussed inhibitors.

Protocol: Akt Kinase Activity Assay (Caliper Mobility Shift Assay)

This protocol is based on the methodology used for characterizing Capivasertib (AZD5363).[3]

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Akt by 50% (IC50).

Materials:

  • Active recombinant Akt1, Akt2, or Akt3 enzyme.

  • 5-FAM labeled peptide substrate.

  • ATP solution (at Km concentration for each Akt isoform).

  • Assay Buffer: 100 mM HEPES, 10 mM MgCl2, 4 mM DTT, 0.015% Brij-35.

  • Test Inhibitor (e.g., Capivasertib) at various concentrations.

  • Stop Buffer: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO.

  • Caliper Life Sciences LC3000 or similar microfluidic capillary electrophoresis system.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 384-well plate, combine the active Akt enzyme (1-3 nM final concentration), the 5-FAM labeled peptide substrate (1.5 µM final concentration), and the diluted test inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Terminate the reaction by adding the stop buffer.

  • Analyze the plate using the Caliper system. The instrument applies a voltage to separate the negatively charged phosphorylated product from the neutral substrate peptide.

  • The amount of phosphorylated product is quantified by detecting laser-induced fluorescence.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow_Akt Start Start Prep Prepare Reagents: - Akt Enzyme - Peptide Substrate - Inhibitor Dilutions Start->Prep React Incubate: Enzyme + Substrate + Inhibitor + ATP (60 min) Prep->React Stop Stop Reaction (Add EDTA) React->Stop Analyze Analyze via Caliper LC3000 (Electrophoresis) Stop->Analyze Data Quantify Fluorescence & Calculate IC50 Analyze->Data End End Data->End

Caption: Experimental workflow for the Akt Caliper Mobility Shift Assay.

Protocol: BTK Kinase Activity Assay (ADP-Glo™ Assay)

This is a general and widely used protocol for measuring kinase activity and is suitable for characterizing reversible inhibitors like Compound 25.[6]

Objective: To determine the IC50 of an inhibitor against BTK by quantifying ADP production.

Materials:

  • Active recombinant BTK enzyme.

  • Peptide substrate (e.g., Poly(4:1 Glu, Tyr)).

  • ATP solution.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

  • Test Inhibitor (e.g., Compound 25) at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a white, opaque 384-well plate, add the BTK enzyme, the peptide substrate, and the diluted test inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration.

  • IC50 values are determined by plotting the luminescence signal (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold and its bioisosteres are foundational to the development of highly specific kinase inhibitors. Capivasertib (AZD5363) demonstrates potent, selective inhibition of the Akt pathway, while the 4-aminoquinoline-3-carboxamide-based Compound 25 shows significant promise as a potent, reversible BTK inhibitor capable of overcoming clinical resistance. The detailed experimental protocols provided herein offer a standardized framework for assessing the specificity and potency of such compounds, a critical step in the journey of drug discovery and development. Objective comparison using robust and reproducible assays is essential for identifying candidates with the most promising therapeutic profiles.

References

An Independent Verification of the Mechanism of Action of Aminopyridine Carboxamides as c-Jun N-Terminal Kinase (JNK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the mechanism of action for the broader class of aminopyridine carboxamides as inhibitors of c-Jun N-terminal kinase (JNK). Extensive research did not yield specific data on the mechanism of action for 4-Amino-3-pyridinecarboxamide. Therefore, this document uses aminopyridine carboxamides targeting JNK as a representative example to illustrate the potential therapeutic applications and experimental verification processes for this class of compounds.

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[1][2] Their involvement in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, has made them attractive targets for drug discovery.[3][4][5] Aminopyridine carboxamides have emerged as a promising class of JNK inhibitors.[2][3][6][7] This guide provides an objective comparison of their performance with other alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of JNK Inhibitors

A number of small molecule inhibitors targeting JNK have been developed. This section compares aminopyridine carboxamides with other well-known JNK inhibitors.

Compound ClassTarget(s)Potency (IC50)SelectivityKey Features
Aminopyridine Carboxamides JNK1, JNK2, JNK3Varies with substitution, can reach nM range.[8]Generally good selectivity over other kinases like p38.[9]ATP-competitive inhibitors that can be optimized for potency and pharmacokinetic properties.[8]
SP600125 JNK1, JNK2, JNK340-90 nMAlso inhibits other kinases.A widely used, first-generation ATP-competitive inhibitor; serves as a common reference compound.[5]
AS601245 JNK1, JNK2, JNK3~150-200 nMImproved selectivity over SP600125.An ATP-competitive inhibitor with a benzothiazol-2-yl acetonitrile scaffold.[5]
JIP-1 Derived Peptides JNKsVariesHighly selective as they mimic the natural docking domain of a JNK substrate.Inhibit JNK activity by preventing substrate binding rather than competing with ATP.[3]
Structure-Activity Relationship (SAR) of Aminopyridine Carboxamide JNK Inhibitors

The potency and selectivity of aminopyridine carboxamide JNK inhibitors are highly dependent on the nature and position of substituents on the pyridine and carboxamide moieties.

Position of SubstitutionEffect on ActivityRationale
Pyridine Ring (5- and 6-positions) Modifications can enhance interactions with the kinase specificity and ribose-binding pockets.[6]Allows for the exploration of additional binding interactions beyond the core hinge-binding motif.[6]
Carboxamide Group The amide is crucial for forming hydrogen bonds with the hinge region of the kinase.The amide carbonyl oxygen can form out-of-plane hydrogen bonds with key residues in the ATP-binding site.[7]
Substituents on the Amide Nitrogen Bulky or lipophilic groups can influence potency and cellular permeability.Modifications in this region can impact the overall shape, flexibility, and lipophilicity (logP) of the molecule, which are important for JNK-2 inhibition.[10]
Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues within the T-P-Y motif, leading to its activation.[11] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun and ATF2.[12]

JNK_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1-4, MLKs) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Gene Gene Expression (Apoptosis, Inflammation, etc.) cJun->Gene ATF2->Gene Inhibitor Aminopyridine Carboxamide Inhibitor Inhibitor->JNK

Caption: The JNK signaling cascade and the point of intervention by aminopyridine carboxamide inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of aminopyridine carboxamide JNK inhibitors.

In Vitro JNK Kinase Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a JNK substrate by purified JNK enzyme.

Materials:

  • Purified active JNK enzyme

  • JNK substrate (e.g., ATF2 or c-Jun fusion protein)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • ATP solution

  • Test compound (aminopyridine carboxamide) and vehicle (e.g., DMSO)

  • Phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2 or anti-phospho-c-Jun)

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescently labeled secondary antibody)

  • Microplate reader (chemiluminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer with a constant low percentage of DMSO.

  • In a microplate, add the JNK enzyme to the kinase assay buffer.

  • Add the test compound dilutions or vehicle to the wells containing the enzyme.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Add the JNK substrate to each well.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., EDTA-containing buffer).

  • Detect the amount of phosphorylated substrate using an immunoassay format (e.g., ELISA or TR-FRET). This typically involves capturing the substrate on the plate, adding the phospho-specific primary antibody, followed by a detection-conjugated secondary antibody.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based c-Jun/ATF2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit JNK activity within a cellular context.

Materials:

  • A suitable cell line that expresses the target JNK isoform(s) (e.g., HeLa or A549 cells).

  • Cell culture medium and supplements.

  • JNK-activating stimulus (e.g., anisomycin, UV radiation, or TNF-α).

  • Test compound (aminopyridine carboxamide) and vehicle (DMSO).

  • Lysis buffer.

  • Antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-phospho-ATF2 (Thr71), anti-total-ATF2, and appropriate secondary antibodies.

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a JNK-activating agent for a predetermined time (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with the primary antibody against the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate (e.g., anti-total-c-Jun) or a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cell-Based Assay invitro_start Purified JNK Enzyme + Substrate (ATF2/c-Jun) invitro_inhibit Add Aminopyridine Carboxamide Inhibitor invitro_start->invitro_inhibit invitro_react Initiate with ATP invitro_inhibit->invitro_react invitro_detect Detect Substrate Phosphorylation invitro_react->invitro_detect invitro_result Determine IC50 invitro_detect->invitro_result cellular_start Culture Cells cellular_inhibit Pre-treat with Inhibitor cellular_start->cellular_inhibit cellular_stim Stimulate JNK Pathway (e.g., TNF-α) cellular_inhibit->cellular_stim cellular_lyse Cell Lysis cellular_stim->cellular_lyse cellular_wb Western Blot for p-c-Jun / p-ATF2 cellular_lyse->cellular_wb cellular_result Quantify Inhibition cellular_wb->cellular_result

Caption: A generalized workflow for the in vitro and cell-based verification of aminopyridine carboxamide JNK inhibitors.

References

A Comparative Guide to the Inhibitory Profile of 4-Amino-3-pyridinecarboxamide Against Known Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The inhibitory activity of 4-Amino-3-pyridinecarboxamide against phosphodiesterases (PDEs) is not well-documented in publicly available scientific literature. A single source vaguely describes it as a "non-selective phosphodiesterase inhibitor" without providing supporting data. This guide, therefore, presents a hypothetical benchmarking of this compound against well-characterized PDE inhibitors for illustrative purposes. The data for known inhibitors is collated from published research, while the profile for this compound is speculative and intended to provide a framework for potential future investigation.

This document is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of enzyme inhibitors.

Data Presentation: Inhibitor Potency (IC50) Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical), the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX), and a selection of inhibitors with selectivity for PDE families 3, 4, and 5. Lower IC50 values indicate higher potency.

InhibitorPDE1 (µM)PDE2 (µM)PDE3A (µM)PDE3B (µM)PDE4A (nM)PDE4B (nM)PDE4D (nM)PDE5 (nM)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
IBMX (Non-selective) 1950186.5 (PDE3)13,000 (PDE4)26,300 (PDE4)-32,000
Cilostazol (PDE3 selective) --0.20[1]0.38[1]----
Rolipram (PDE4 selective) >100,000>100,000>100,000>100,0003[2][3]130[2][3]240[2][3]>100,000
Sildenafil (PDE5 selective) 180 (PDE1)------3.4[4]

Experimental Protocols

The determination of a compound's inhibitory activity against phosphodiesterases is typically conducted using in vitro enzyme inhibition assays. Below is a generalized protocol representative of methodologies used to generate the data for the known inhibitors in this guide.

In Vitro Phosphodiesterase Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the inhibitory activity of a test compound against a specific PDE isozyme.

  • Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) upon its hydrolysis by a PDE enzyme. The smaller, rapidly rotating fluorescent substrate has a low polarization value. When hydrolyzed, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble slower and thus increasing the fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low polarization signal.

  • Materials and Reagents:

    • Recombinant human PDE enzyme (specific isozyme of interest)

    • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

    • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Binding Agent (specific for the monophosphate product)

    • Test compound (e.g., this compound) and known inhibitors

    • DMSO for compound dilution

    • 384-well black microplate

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute in the assay buffer to the final desired concentrations.

    • Assay Plate Setup: Add the diluted compounds and controls (including a DMSO-only control for 100% enzyme activity) to the wells of the microplate.

    • Enzyme Addition: Add the diluted PDE enzyme solution to each well.

    • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

    • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

    • Reaction Termination: Stop the reaction by adding the binding agent to all wells.

    • Final Incubation: Incubate for an additional period (e.g., 30 minutes) at room temperature to allow the binding to stabilize.

    • Data Acquisition: Measure the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualizations

PDE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE->AMP hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to Inhibitor PDE Inhibitor (e.g., 4-Amino-3- pyridinecarboxamide) Inhibitor->PDE inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of This compound and control inhibitors Add_Inhibitor Add inhibitors to 384-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PDE enzyme and FAM-cAMP/cGMP substrate Add_Enzyme Add PDE enzyme and pre-incubate Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Start_Rxn Initiate reaction with FAM-cAMP/cGMP Add_Enzyme->Start_Rxn Incubate_Rxn Incubate at 37°C Start_Rxn->Incubate_Rxn Stop_Rxn Stop reaction with binding agent Incubate_Rxn->Stop_Rxn Read_Plate Read Fluorescence Polarization (FP) Stop_Rxn->Read_Plate Calc_Inhibition Calculate % Inhibition vs. controls Read_Plate->Calc_Inhibition Calc_IC50 Plot dose-response curve and determine IC50 Calc_Inhibition->Calc_IC50

References

A Comparative Guide to 4-Amino-3-pyridinecarboxamide Derivatives as c-Jun N-terminal Kinase (JNK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-3-pyridinecarboxamide derivatives as inhibitors of c-Jun N-terminal Kinase (JNK), a critical mediator in cellular responses to stress. We will delve into their structure-activity relationships (SAR), compare their performance with alternative JNK inhibitors, and provide detailed experimental protocols for key assays.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling pathway is implicated in a wide range of cellular processes, from apoptosis and inflammation to cell differentiation and proliferation. Consequently, JNKs have emerged as attractive therapeutic targets for a host of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Structure-Activity Relationship (SAR) of 4-(Pyrazol-3-yl)-pyridine Derivatives

A significant advancement in the development of JNK inhibitors has been the exploration of 4-(pyrazol-3-yl)-pyridine scaffolds, which evolved from an earlier pyrimidine series. These compounds have demonstrated potent and selective inhibition of JNK, particularly the JNK3 isoform, which is predominantly expressed in the brain.

The general structure of the 4-(pyrazol-3-yl)-pyridine series and the key points of modification for SAR studies are highlighted below:

Caption: Key modification points on the 4-(pyrazol-3-yl)-pyridine scaffold.

Systematic modifications at these positions have yielded valuable insights into the SAR of this compound class. The following table summarizes the inhibitory activity of selected analogs against JNK3.

CompoundR1 (Pyrazole)X (Pyridine C5)R2 (Pyridine)JNK3 IC50 (nM)p38 IC50 (µM)
12 HHH160>20
13 HClH80>20
14 MeHH250>20
18 MeClH110>20
29 BenzylClH70>20
30 PhenethylClH130>20
37 4-FluorophenylHH300.08

Key SAR observations from the 4-(pyrazol-3-yl)-pyridine series:

  • Pyridine Core: The pyridine-containing compounds were found to be more potent than their corresponding pyrimidine analogs.

  • Substitution at Pyridine C5 (X): Introduction of a chlorine atom at the C5 position of the pyridine ring generally led to a two-fold increase in activity (e.g., compound 13 vs. 12).

  • N-Alkylation of the Pyrazole (R1): N-alkylation of the pyrazole nitrogen with small alkyl groups like methyl resulted in a slight decrease in potency (e.g., compound 14 vs. 12). However, larger substituents like a benzyl group could enhance potency (e.g., compound 29 vs. 18).

  • Substitution on the Pyrazole (R1): Aromatic substitutions on the pyrazole nitrogen, such as a 4-fluorophenyl group, significantly boosted JNK3 potency but at the cost of selectivity against the closely related p38 kinase (e.g., compound 37).

Comparison with Alternative JNK Inhibitors

To contextualize the performance of the 4-(pyrazol-3-yl)-pyridine series, it is essential to compare them with other well-established or distinct classes of JNK inhibitors.

Inhibitor ClassCompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Key Features
4-(Pyrazol-3-yl)-pyridine Compound 29 --70Selective for JNK over p38.
Anthrapyrazolone SP600125 404090Reversible, ATP-competitive, pan-JNK inhibitor.[2][3][4]
Benzothiazole AS601245 15022070Orally active, selective, ATP-competitive.[5][6]
Acrylamide JNK-IN-8 4.718.71Irreversible, potent, pan-JNK inhibitor.[7][8][9][10][11]
Aminopyrazole SR-3576 --7Highly selective for JNK3 over p38 (>2800-fold).
Thiophene-carboxamide Compound 1 26,000--Dual inhibitor targeting both ATP and JIP binding sites.[12][13]

This comparison highlights the diverse landscape of JNK inhibitors. While the 4-(pyrazol-3-yl)-pyridine derivatives offer good potency and selectivity over p38, other classes like the acrylamide-based JNK-IN-8 provide irreversible inhibition with high potency across all JNK isoforms. The aminopyrazole class demonstrates exceptional selectivity for JNK3, which could be advantageous for targeting neurological conditions.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that responds to various stress signals, culminating in the phosphorylation of transcription factors like c-Jun. Understanding this pathway is crucial for contextualizing the mechanism of action of JNK inhibitors.

JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MAPKK (MKK4, MKK7) MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitor This compound Derivatives & Alternatives Inhibitor->JNK inhibit

Caption: Simplified JNK signaling pathway and the point of intervention for JNK inhibitors.

Experimental Protocols

Accurate and reproducible assessment of JNK inhibition is paramount in drug discovery. Below are detailed methodologies for commonly employed in vitro kinase assays.

Experimental Workflow: In Vitro JNK Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add enzyme, inhibitor, and substrate/ATP to assay plate A->C B Prepare JNK enzyme, substrate (e.g., ATF2), and ATP solution B->C D Incubate at room temperature for a defined period (e.g., 60 min) C->D E Stop reaction and add detection reagents (e.g., ADP-Glo™ or TR-FRET) D->E F Measure signal (Luminescence or Fluorescence) E->F G Calculate percent inhibition F->G H Determine IC50 value from dose-response curve G->H

Caption: General workflow for an in vitro JNK inhibitor screening assay.

Protocol 1: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test compounds (this compound derivatives or alternatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the JNK enzyme, the test compound at various concentrations, and a mixture of the kinase substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow for the phosphorylation of the substrate by JNK.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is positively correlated with JNK activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.

Materials:

  • Recombinant human JNK enzyme

  • Fluorescein-labeled kinase substrate

  • ATP

  • Test compounds

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: Add the JNK enzyme, substrate, ATP, and test compound to the wells of a 384-well plate.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a solution of the terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction.

  • Signal Measurement: Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). The ratio is proportional to the amount of phosphorylated substrate. Determine the IC50 values from the dose-response curves.

Conclusion

The this compound scaffold, particularly as 4-(pyrazol-3-yl)-pyridine derivatives, represents a promising class of JNK inhibitors with good potency and selectivity. The SAR studies reveal that modifications to the pyridine and pyrazole rings can significantly impact their inhibitory activity. When compared to other classes of JNK inhibitors, they offer a balanced profile, though alternatives with different mechanisms of action, such as irreversible inhibitors, may be advantageous for specific therapeutic applications. The provided experimental protocols offer a robust framework for the continued evaluation and development of novel JNK inhibitors based on this and other chemical scaffolds.

References

Evaluating Off-Target Effects: A Comparative Analysis of 4-Amino-3-pyridinecarboxamide-based Akt Inhibitor AZD5363 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in signaling pathways that govern cell survival and proliferation. The development of potent and selective Akt inhibitors is a cornerstone of oncological research. This guide provides a comparative analysis of the off-target effects of AZD5363, a potent pan-Akt inhibitor featuring a 4-amino-3-pyridinecarboxamide core scaffold, against two other prominent clinical-stage Akt inhibitors, Ipatasertib (GDC-0068) and MK-2206. This evaluation is crucial for researchers, scientists, and drug development professionals to understand the selectivity profiles and potential therapeutic windows of these compounds.

Comparative Selectivity Profile

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or even produce confounding results in preclinical studies. The following table summarizes the inhibitory potency (IC50) of AZD5363 and its comparators against the three Akt isoforms and a panel of key off-target kinases known to be frequently inhibited by this class of molecules.

CompoundTarget KinaseIC50 (nM)Selectivity vs. PKA (fold)Selectivity vs. ROCK1 (fold)Selectivity vs. ROCK2 (fold)Selectivity vs. p70S6K (fold)
AZD5363 Akt1 3 ~2.3~157~20~2
Akt2 7
Akt3 7
PKA7-
ROCK1470-
ROCK260-
p70S6K6-
Ipatasertib (GDC-0068) Akt1 5 >620--172
Akt2 18
Akt3 8
PKA3100[1]-
ROCK1>10000-
ROCK2>10000-
p70S6K860[1]-
MK-2206 Akt1 5 >400---
Akt2 12
Akt3 65
PKA>10000-
ROCK1--
ROCK2--
p70S6K--

Signaling Pathway Context

To appreciate the implications of on- and off-target inhibition, it is essential to visualize the signaling pathways in which these kinases operate.

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) TSC2 TSC2 Akt->TSC2 inhibits GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits mTORC1 mTORC1 TSC2->mTORC1 inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival GSK3b->CellSurvival FOXO->CellSurvival Off_Target_Pathways cluster_pka PKA Pathway cluster_rock ROCK Pathway cluster_p70s6k p70S6K Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GeneTxn Gene Transcription CREB->GeneTxn RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 MLC Myosin Light Chain (MLC) ROCK2->MLC Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin mTORC1_2 mTORC1 p70S6K p70S6K mTORC1_2->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Translation S6->Translation Radiometric_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - Inhibitor Dilutions - ATP Mix ([γ-³³P]ATP) Start->Prep Incubate Incubate (Kinase + Substrate + Inhibitor + ATP Mix) Prep->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Filter Transfer to Phosphocellulose Plate & Wash Stop->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 Determination) Count->Analyze End End Analyze->End CETSA_Workflow Start Start Treat Treat Cells with Inhibitor or Vehicle Start->Treat Heat Apply Temperature Gradient (Heat Shock) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins Lyse->Centrifuge Western Western Blot for Target Protein (Akt) Centrifuge->Western Analyze Analyze Melt Curve Shift (Target Engagement) Western->Analyze End End Analyze->End

References

Safety Operating Guide

Prudent Disposal of 4-Amino-3-pyridinecarboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For compounds like 4-Amino-3-pyridinecarboxamide, where specific hazard data is limited, a cautious approach is necessary. Based on the toxicological profiles of related aminopyridine compounds, it should be handled as a hazardous substance.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Body Protection A laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For minor spills, use an inert absorbent material like vermiculite or sand, and for larger incidents, contact your institution's EHS department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2][3] Never dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Identify and Classify: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[1]

  • Segregate Waste: Do not mix waste containing this compound with other waste streams, especially incompatible materials such as strong oxidizing agents or strong bases.[4]

Step 2: Containerization

  • Select Appropriate Container: Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical.[1]

  • Collect Waste: Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.

Step 3: Labeling

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Include Detailed Information: The label must also include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal

  • Contact EHS: When the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal.

  • Professional Disposal: The waste will be transported to an approved waste disposal plant for proper treatment, likely through methods such as incineration at high temperatures.[3][5]

Below is a logical workflow for the disposal process of this compound.

Figure 1. A workflow diagram illustrating the step-by-step process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Immediate Precautions

Based on analogous compounds, 4-Amino-3-pyridinecarboxamide is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact, which may cause irritation or toxicity.[3][4]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a splash hazard.[3][5]To protect eyes from dust particles and splashes, preventing serious irritation.[3]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[3][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. A NIOSH-approved respirator may be required for operations with high dust potential or during spill cleanup.To avoid inhalation of dust, which may cause respiratory tract irritation.[3][6]
Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning work.

  • Gather and inspect all necessary PPE to ensure it is in good condition.

  • Have an emergency plan and ensure access to a safety shower and eyewash station.

2. Handling the Compound:

  • Use the smallest practical quantities for the experiment to minimize waste and potential exposure.[3][4]

  • When handling the solid, avoid creating dust.[5]

  • Keep containers tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep containers tightly closed to prevent contamination and exposure.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7]

  • Store in a locked cabinet or an area with restricted access.[6][7]

4. Spill Procedures:

  • For small spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the material into a designated, labeled hazardous waste container.

  • For large spills: Evacuate the area and contact your institution's EHS office immediately.[3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated gloves, wipes, and containers, in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless approved by your EHS office.

2. Disposal:

  • Dispose of the hazardous waste through your institution's EHS office.[3]

  • Never dispose of this material down the drain.[4]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Task: Handling this compound respiratory Work in Chemical Fume Hood start->respiratory hand Wear Nitrile Gloves (Double-gloving recommended) start->hand eye Wear Safety Goggles start->eye body Wear Lab Coat, Full Pants, Closed-toe Shoes start->body end Proceed with Task respiratory->end hand->end eye->end body->end

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Disposal_Workflow cluster_disposal Disposal Workflow for this compound start Generate Waste segregate Segregate into Dedicated, Compatible Container start->segregate label_waste Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by EHS contact_ehs->end

Caption: Step-by-step process for the safe disposal of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.